molecular formula C4H7BrO B1611221 (2R)-2-(2-Bromoethyl)oxirane CAS No. 79413-93-7

(2R)-2-(2-Bromoethyl)oxirane

Cat. No.: B1611221
CAS No.: 79413-93-7
M. Wt: 151 g/mol
InChI Key: ZKODPGZNBMIZFX-SCSAIBSYSA-N
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Description

(2R)-2-(2-Bromoethyl)oxirane is a high-purity, chiral chemical reagent recognized for its significant utility in advanced organic synthesis and pharmaceutical research. This compound integrates a reactive oxirane (epoxide) ring with an adjacent bromoethyl chain, creating a versatile bifunctional intermediate. The epoxide ring is highly susceptible to nucleophilic attack, allowing for regioselective ring-opening reactions, a fundamental mechanism in constructing complex molecules . Concurrently, the bromine moiety serves as an excellent leaving group, enabling further functionalization through various cross-coupling reactions or nucleophilic substitutions. The chiral (2R) configuration is particularly valuable for the stereoselective synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug development and medicinal chemistry. In research applications, this compound is primarily employed as a key building block. It is used in the development of novel active pharmaceutical ingredients (APIs) and other complex organic molecules . Its structure makes it a candidate for studying ring-opening polymerization reactions and for creating chiral polymers or ligands. The presence of both electrophilic (epoxide) and good-leaving-group (bromide) functionalities on the same molecule allows researchers to design sophisticated, multi-step synthetic routes with high efficiency. (2R)-2-(2-Bromoethyl)oxirane is supplied as a pale yellow liquid and must be stored under inert conditions to maintain stability and purity. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(2-bromoethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c5-2-1-4-3-6-4/h4H,1-3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKODPGZNBMIZFX-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498448
Record name (2R)-2-(2-Bromoethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79413-93-7
Record name (2R)-2-(2-Bromoethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2R)-2-(2-Bromoethyl)oxirane chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The Chiral C4 Linchpin in Asymmetric Synthesis

Executive Summary

(2R)-2-(2-Bromoethyl)oxirane (also known as (R)-4-bromo-1,2-epoxybutane) is a high-value chiral building block characterized by its bifunctional reactivity. It possesses two distinct electrophilic sites: a strained epoxide ring and a primary alkyl bromide. This dual functionality allows it to serve as a "linchpin" molecule in the synthesis of complex pharmaceutical intermediates, particularly chiral pyrrolidines, tetrahydrofurans, and 1,3-polyols.

This guide details the structural properties, industrial synthesis via Hydrolytic Kinetic Resolution (HKR), and the divergent reactivity profile that makes this molecule essential for drug development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The molecule is a clear, colorless to yellow liquid. The (R)-enantiomer is the specific focus for asymmetric synthesis, often derived from the racemic mixture via catalytic resolution.

Table 1: Chemical Specifications

PropertyData
IUPAC Name (2R)-2-(2-Bromoethyl)oxirane
Common Name (R)-4-Bromo-1,2-epoxybutane
CAS Number (Racemic) 13287-42-8
CAS Number (2R-Isomer) 79413-93-7
CAS Number (2S-Isomer) 61847-07-2
Molecular Formula C₄H₇BrO
Molecular Weight 151.00 g/mol
Density 1.52 g/cm³ at 25 °C
Boiling Point ~157 °C (760 mmHg); 80 °C (50 mmHg)
Chirality (R)-configuration at C2
Solubility Soluble in THF, DCM, MeOH; immiscible with water
Synthesis & Manufacturing: The Jacobsen HKR Route[9][10]

While the racemic epoxide can be synthesized via the oxidation of 4-bromo-1-butene using m-CPBA, the production of the enantiopure (2R)-isomer relies heavily on the Jacobsen Hydrolytic Kinetic Resolution (HKR) . This method is preferred in industrial settings due to its scalability and the ability to recover the expensive cobalt catalyst.

Mechanism of Action

The HKR utilizes a chiral (salen)Co(III) complex to catalyze the hydrolysis of the unwanted (S)-enantiomer into the corresponding diol, leaving the desired (R)-epoxide unreacted and chemically distinct. This process relies on a cooperative bimetallic mechanism where two metal centers activate both the epoxide and the water nucleophile simultaneously.

Figure 1: Synthesis of (2R)-2-(2-Bromoethyl)oxirane via HKR

HKR_Synthesis Racemic Racemic 4-Bromo-1,2-epoxybutane (Starting Material) Reaction Hydrolytic Kinetic Resolution (0°C to RT, 12-24h) Racemic->Reaction Catalyst (R,R)-(salen)Co(III)-OAc (0.5 mol%) Catalyst->Reaction Catalysis Water Water (0.55 eq) (Nucleophile) Water->Reaction S_Diol (S)-4-Bromo-1,2-butanediol (Water Soluble Byproduct) Reaction->S_Diol Hydrolysis of (S) R_Epoxide (2R)-2-(2-Bromoethyl)oxirane (>99% ee, Oil) Reaction->R_Epoxide (R) Remains Intact

Caption: The Jacobsen HKR selectively hydrolyzes the (S)-enantiomer, yielding the (R)-epoxide in high enantiomeric excess (>99% ee).

Reactivity Profile: The Divergent Pathways

The utility of (2R)-2-(2-Bromoethyl)oxirane stems from its ability to undergo sequential nucleophilic attacks. The epoxide ring is generally more reactive toward "hard" nucleophiles and Lewis acid-catalyzed opening, while the alkyl bromide is susceptible to displacement by "soft" nucleophiles or intramolecular attack.

  • Path A (Epoxide Opening): Nucleophiles (N₃⁻, CN⁻, OH⁻) attack the less hindered terminal carbon (C1).

  • Path B (Cyclization): After epoxide opening, the newly formed alkoxide or amine can displace the bromide to form 5-membered rings (tetrahydrofurans or pyrrolidines).

  • Path C (Chain Extension): Displacement of the bromide first (less common) allows for the attachment of the intact epoxide to a larger scaffold.

Figure 2: Divergent Reactivity Map

Reactivity_Map Core (2R)-2-(2-Bromoethyl)oxirane Inter1 Intermediate: (R)-1-Nu-4-bromo-2-butanol Core->Inter1 Epoxide Opening (C1 Attack) Nuc1 Nucleophile (Nu⁻) (e.g., NaN3, KCN) Base Base Treatment (e.g., NaH, KOtBu) Prod_THF Substituted Tetrahydrofuran (Intramolecular Cyclization) Base->Prod_THF O-Alkylation Prod_Pyr Chiral Pyrrolidine (If Nu = Amine/Azide) Base->Prod_Pyr N-Alkylation (via Azide reduction) Inter1->Base Activation Prod_Chain 1,3-Polyol Precursors (Linear Chain Extension) Inter1->Prod_Chain Protection/Extension

Caption: The molecule serves as a divergent precursor for linear polyols or cyclic heterocycles depending on the reaction sequence.

Experimental Protocols
Protocol 1: Jacobsen Hydrolytic Kinetic Resolution (HKR)

This protocol ensures the isolation of the (R)-epoxide with >99% ee.

Reagents:

  • Racemic 4-bromo-1,2-epoxybutane (1.0 equiv)[1]

  • (R,R)-(salen)Co(III)-OAc complex (0.5 mol%)

  • Distilled Water (0.55 equiv)

  • THF (minimal, optional)

Procedure:

  • Catalyst Activation: In a round-bottom flask, dissolve the (R,R)-(salen)Co(II) precatalyst in toluene. Add acetic acid (2 equiv relative to Co) and stir open to air for 1 hour to generate the active Co(III)-OAc species. Evaporate solvent to dryness.

  • Reaction Setup: Add the racemic epoxide (neat) to the flask containing the solid catalyst. Cool to 0 °C.

  • Hydrolysis: Slowly add water (0.55 equiv) dropwise over 1 hour. The reaction is exothermic; temperature control is critical to prevent non-selective thermal hydrolysis.

  • Stirring: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Separation: The mixture will separate into two phases (or become a slurry). The (S)-diol byproduct is water-soluble/viscous.

  • Distillation: Perform vacuum distillation (approx. 0.1 mmHg at ambient temperature into a cold trap) to isolate the volatile (R)-epoxide. The diol remains in the pot.

    • Validation: Check optical rotation (should be positive) and chiral GC to confirm ee >99%.

Protocol 2: Nucleophilic Ring Opening (Azidolysis)

Synthesis of the azido-alcohol precursor for pyrrolidines.

  • Setup: Dissolve (2R)-2-(2-bromoethyl)oxirane (10 mmol) in acetone/water (4:1).

  • Addition: Add NaN₃ (1.2 equiv) and NH₄Cl (1.2 equiv).

  • Reaction: Reflux gently for 4 hours. The azide attacks the terminal carbon.

  • Workup: Extract with ethyl acetate, wash with brine, and dry over MgSO₄.

  • Result: (R)-1-azido-4-bromo-2-butanol. This intermediate can be cyclized using triphenylphosphine (Staudinger condition) to form (R)-3-hydroxypyrrolidine.

Applications in Drug Discovery[11]
  • Natural Product Synthesis: The (R)-epoxide is a key intermediate in the total synthesis of Massoialactone , a natural product with antifungal properties. The C4 backbone provides the necessary chirality for the lactone ring.

  • Chiral Heterocycles: It is the primary starting material for (R)-3-hydroxypyrrolidine and (S)-3-hydroxytetrahydrofuran , which are privileged scaffolds in kinase inhibitors and GPCR ligands.

  • Vigabatrin Analogs: Research suggests its utility in synthesizing conformationally restricted analogs of GABA-transaminase inhibitors like Vigabatrin.

Safety & Stability
  • Hazards: (2R)-2-(2-Bromoethyl)oxirane is an alkylating agent .[2] It is classified as a skin and eye irritant and a suspected carcinogen (mutagenic).

  • Handling: Always handle in a fume hood with double nitrile gloves. Destroy excess epoxide residues with aqueous NaOH or amine solutions before disposal.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The epoxide is prone to hydrolysis if exposed to moisture over time.

References
  • Jacobsen, E. N. "Kinetic Resolution of Terminal Epoxides via Highly Regioselective and Enantioselective Ring Opening."[3] Science, 1997. Link

  • Schaus, S. E., et al. "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes."[4] Journal of the American Chemical Society, 2002.[4][5] Link

  • National Toxicology Program. "Toxicology and Carcinogenesis Studies of 1,2-Epoxybutane." NTP Technical Report Series, 1988.[6] Link

  • GuideChem. "(R)-4-Bromo-1,2-epoxybutane Product Details & CAS 79413-93-7." Link

  • Sigma-Aldrich. "Product Specification: (S)-2-(2-Bromoethyl)oxirane (CAS 61847-07-2)." Link

Sources

The Synthetic Cornerstone: A Technical Guide to (R)-4-Bromo-1,2-epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Chiral Building Block

In the landscape of modern medicinal chemistry and process development, the demand for enantiomerically pure and versatile starting materials is insatiable. (R)-4-Bromo-1,2-epoxybutane (CAS 79413-93-7) emerges as a preeminent example of such a molecule. It is a chiral intermediate that masterfully combines two highly reactive functional groups: a strained epoxide ring and a primary alkyl bromide. This dual reactivity allows for sequential, regioselective, and stereocontrolled transformations, making it an invaluable synthon for constructing complex molecular architectures.

The epoxide offers a site for nucleophilic attack, leading to the formation of chiral 1,2-amino alcohols, diols, or ethers, which are privileged motifs in a vast array of pharmaceuticals. Simultaneously, the bromo group provides a handle for carbon-carbon bond formation via organometallic coupling, displacement by heteroatom nucleophiles, or conversion to other functionalities. This guide provides an in-depth technical overview of its synthesis, core reactivity, applications, and the critical quality control measures required to ensure its successful implementation in research and development.

Physicochemical and Safety Data

Sourcing and handling this reagent requires a firm understanding of its physical properties and associated hazards. All operations should be conducted by trained personnel within a fume hood, utilizing appropriate personal protective equipment (PPE).

PropertyValueCitation(s)
CAS Number 79413-93-7[1]
Molecular Formula C₄H₇BrO[2]
Molecular Weight 151.00 g/mol [2]
Appearance Colorless to light yellow clear liquid[2]
Density ~1.521 g/mL at 20 °C[2]
Boiling Point 80 °C at 50 mmHg[2]
Flash Point 59 °C[2]
Storage Temperature 2-8°C, under inert gas (e.g., Argon or Nitrogen)[1]
Solubility Soluble in organic solvents; immiscible in water[2]

Safety Profile:

(R)-4-Bromo-1,2-epoxybutane is classified as an irritant and is harmful. It is irritating to the eyes, respiratory system, and skin.[2] Standard safety precautions for handling alkylating agents should be strictly followed.

Hazard ClassStatement
GHS Pictograms GHS02 (Flammable), GHS07 (Irritant)
Signal Word Warning
Hazard Codes Xi (Irritant)
Risk Statements R36/37/38: Irritating to eyes, respiratory system and skin.
Safety Statements S23: Do not breathe vapour. S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36: Wear suitable protective clothing.

Enantioselective Synthesis: Crafting the Chiral Epoxide

The primary challenge in producing (R)-4-Bromo-1,2-epoxybutane is the precise installation of the stereocenter at the epoxide. The logical precursor is the simple, commercially available olefin, 4-bromo-1-butene. Two main strategies are employed for this asymmetric transformation: classic transition-metal catalysis and modern biocatalysis.

Asymmetric Epoxidation via Transition-Metal Catalysis

For unfunctionalized olefins like 4-bromo-1-butene, the Jacobsen-Katsuki epoxidation is a powerful and well-established method.[3][4] This reaction utilizes a chiral manganese-salen complex to deliver an oxygen atom enantioselectively.

Causality of Experimental Design:

  • Catalyst: The C₂-symmetric chiral salen ligand, complexed to Manganese(III), creates a chiral environment around the active metal center. This environment sterically directs the approaching olefin, forcing the oxygen atom to be delivered to one face of the double bond preferentially.

  • Oxidant: A terminal oxidant, such as buffered sodium hypochlorite (bleach) or m-chloroperoxybenzoic acid (mCPBA), is required to generate the active Mn(V)-oxo species that performs the epoxidation.

  • Co-catalyst/Additive: Additives like N-methylmorpholine N-oxide (NMO) can sometimes improve reaction rates and catalyst stability.[5]

  • Temperature: Low temperatures (-10 to 0 °C) are often crucial for maximizing enantioselectivity by reducing the thermal energy of the system, which accentuates the energetic differences between the diastereomeric transition states.

G cluster_synthesis Jacobsen-Katsuki Epoxidation Workflow start Start: 4-Bromo-1-butene reaction Reaction Vessel (Stir at 0 °C, 4-24h) start->reaction reagents Reagents: - (R,R)-Jacobsen's Catalyst (1-5 mol%) - Oxidant (e.g., NaOCl, mCPBA) - Buffer (e.g., pH 11.3 phosphate buffer) - Solvent (e.g., CH2Cl2) reagents->reaction workup Aqueous Workup (e.g., Na2SO3 quench, phase separation) reaction->workup purify Purification (Silica Gel Chromatography) workup->purify product Product: (R)-4-Bromo-1,2-epoxybutane purify->product

Caption: General workflow for Jacobsen-Katsuki epoxidation.
Biocatalytic Synthesis: A Greener Alternative

A highly stereoselective alternative involves the use of whole-cell biocatalysts. Certain alkene-utilizing bacteria, such as strains of Mycobacterium and Nocardia, possess monooxygenase enzymes capable of epoxidizing terminal alkenes.[6]

Protocol: Stereoselective Microbial Epoxidation of 4-Bromo-1-butene [6]

This protocol is based on the methodology described for the epoxidation of 4-bromo-1-butene using Mycobacterium E3, which was found to produce the (R)-epoxide with high enantiomeric excess.

  • Step 1: Culture Preparation: Cultivate Mycobacterium E3 in a suitable growth medium until the late-exponential phase is reached. Harvest the cells by centrifugation and wash with a sterile phosphate buffer (e.g., 50 mM, pH 7.2).

  • Step 2: Biotransformation Setup: Resuspend the cell pellet in the same phosphate buffer to a specific optical density. Transfer the cell suspension to a sealed reaction vessel equipped with magnetic stirring.

  • Step 3: Substrate Addition: Add 4-bromo-1-butene to the cell suspension. The substrate is often added neat or dissolved in a minimal amount of a water-miscible solvent to achieve a final concentration that is non-toxic to the cells (e.g., 1-10 mM).

  • Step 4: Incubation: Incubate the reaction mixture with vigorous shaking or stirring at a controlled temperature (e.g., 30 °C) to ensure adequate aeration. Monitor the reaction progress by periodically sampling the headspace or liquid phase and analyzing by GC.

  • Step 5: Product Extraction: Once the reaction has reached completion (or optimal conversion), terminate the biotransformation. Extract the product, (R)-4-Bromo-1,2-epoxybutane, from the aqueous phase using a water-immiscible organic solvent such as ethyl acetate or diethyl ether.

  • Step 6: Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.

Causality of Experimental Design:

  • Whole Cells vs. Isolated Enzyme: Using whole cells is often more practical and cost-effective as it bypasses the need for enzyme purification. The cellular machinery also provides the necessary cofactors (like NADH or NADPH) required for the monooxygenase activity.

  • Stereoselectivity: The enzyme's chiral active site binds the substrate in a specific orientation, exposing only one face of the double bond to the oxidative catalytic center, thus leading to the formation of a single enantiomer of the epoxide. In this case, the enzyme exhibits a preference that yields the (R)-enantiomer.[6]

Key Reaction Mechanisms and Synthetic Utility

The synthetic power of (R)-4-Bromo-1,2-epoxybutane lies in the orthogonal reactivity of its two functional groups. The epoxide is susceptible to nucleophilic ring-opening, which typically proceeds with high regioselectivity at the less-substituted carbon (C1) under neutral or basic conditions.

G cluster_mechanism Regioselective Epoxide Ring-Opening reagent (R)-4-Bromo-1,2-epoxybutane transition SN2 Transition State (Attack at C1) reagent->transition nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-OH, N3-) nucleophile->transition product Product (1-substituted-4-bromo-butan-2-ol) transition->product Proton Transfer

Caption: Nucleophilic attack on the terminal carbon of the epoxide.
Application in the Synthesis of Antiviral Intermediates

Chiral epoxides are cornerstone intermediates in the synthesis of numerous antiviral drugs, particularly HIV protease inhibitors.[7][8][9] These drugs often contain a hydroxyethylamine or related isostere, which is designed to mimic the transition state of peptide bond hydrolysis by the viral protease. (R)-4-Bromo-1,2-epoxybutane provides an ideal starting point for such structures.

Illustrative Synthetic Pathway:

  • Epoxide Opening: A primary amine or aniline derivative, representing a fragment of the target drug (P1' ligand), opens the epoxide at the C1 position. This establishes the correct stereochemistry at the C2 hydroxyl group.

  • Functional Group Interconversion: The resulting secondary amine can be protected. The terminal bromide can then be displaced by another nucleophile, such as an azide, which can be subsequently reduced to a primary amine (P2' ligand).

  • Coupling and Deprotection: Further coupling reactions and deprotection steps complete the synthesis of the target protease inhibitor.

This strategy leverages the epoxide to set a key stereocenter and the bromide to introduce another critical piece of the molecular puzzle, demonstrating the compound's strategic importance.

Quality Control (QC) and Analytical Protocols

For any chiral intermediate intended for drug development, rigorous quality control is paramount to ensure both chemical purity and, most importantly, enantiomeric purity.[]

Determination of Enantiomeric Excess (e.e.)

The enantiomeric composition of (R)-4-Bromo-1,2-epoxybutane must be precisely determined. While optical rotation can give an initial indication, it is not sufficient for quantitative QC. High-resolution chromatographic or spectroscopic methods are required.

Protocol: Chiral Gas Chromatography (GC) for Enantiomeric Purity

This protocol is adapted from established methods for separating chiral epoxides.[11]

  • Step 1: Column Selection: Utilize a chiral capillary GC column. Cyclodextrin-based stationary phases, such as those derivatized with trifluoroacetyl or permethylated groups (e.g., Rt-βDEX series), are highly effective for separating small, volatile enantiomers like epoxides.[12]

  • Step 2: Sample Preparation: Prepare a dilute solution of the (R)-4-Bromo-1,2-epoxybutane sample in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL. A sample of the racemic compound should be prepared as a reference standard.

  • Step 3: GC Instrument Conditions:

    • Injector: Split/splitless injector, 220 °C, with a high split ratio (e.g., 100:1) to prevent column overload.

    • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

    • Oven Program: Start at a low initial temperature (e.g., 50 °C) and hold for 2-5 minutes. Ramp the temperature at a controlled rate (e.g., 2-5 °C/min) to an appropriate final temperature (e.g., 150 °C). The slow ramp is critical for achieving baseline separation.

    • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Step 4: Analysis: Inject a small volume (e.g., 1 µL) of the racemic standard to determine the retention times of both the (R) and (S) enantiomers. Subsequently, inject the sample under the same conditions.

  • Step 5: Calculation: Integrate the peak areas for both enantiomers in the sample chromatogram. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Alternative Method: ¹H NMR with Chiral Shift Reagents

The enantiomeric composition can also be determined using ¹H NMR spectroscopy in the presence of a chiral shift reagent or by derivatization with a chiral agent like Mosher's acid chloride.[6] In the presence of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃), the protons of the two enantiomers, which are chemically equivalent in a non-chiral environment, become diastereotopically shifted, allowing for their distinct integration and the calculation of e.e.

Supplier Information and Procurement

(R)-4-Bromo-1,2-epoxybutane is available from several specialized chemical suppliers who focus on research chemicals, building blocks, and advanced intermediates. When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) that specifies the purity (typically by GC or NMR) and the enantiomeric excess (by chiral GC or HPLC).

Prominent Suppliers Include:

  • Tokyo Chemical Industry (TCI): Often provides high-purity reagents with detailed specifications, including specific rotation data.[13]

  • Santa Cruz Biotechnology (SCBT): A supplier of a wide range of biochemicals and chiral reagents for research use.[1][14][15]

  • Sigma-Aldrich (Merck): A major global supplier of chemicals, likely offering this compound or close analogs within their catalog.

  • Other specialized suppliers of fine chemicals and building blocks.

When planning for process scale-up, it is advisable to contact suppliers who can provide bulk quantities and can demonstrate robust quality management systems.

Conclusion

(R)-4-Bromo-1,2-epoxybutane is more than just a chemical intermediate; it is a strategic tool for the efficient and stereocontrolled synthesis of complex molecules. Its bifunctional nature, coupled with the well-defined stereocenter, provides chemists with a reliable and versatile platform for innovation in drug discovery and development. A thorough understanding of its synthesis, reactivity, and the analytical methods required to verify its quality are the foundational pillars for its successful application, enabling the translation of complex chemical blueprints into potentially life-saving therapeutics.

References

  • Zhang, W.; Loebach, J. L.; Wilson, S. R.; Jacobsen, E. N. (1990). Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by Salen Manganese Complexes. Journal of the American Chemical Society, 112(7), 2801–2803. [Link]

  • Habets-Crützen, A. Q. H., Carlier, S. J. N., de Bont, J. A. M., Wistuba, D., Schurig, V., Hartmans, S., & Tramper, J. (1985). Stereoselective epoxidation of 4-bromo-1-butene and 3-butene-1-ol with three alkene-utilizing bacteria. Enzyme and Microbial Technology, 7(1), 17-21. [Link]

  • ChemBK. (2024). 4-Bromo-1,2-epoxy-butane. ChemBK.com. [Link]

  • Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. organic-chemistry.org. [Link]

  • Ghosh, A. K., Dawson, Z. L., & Mitsuya, H. (2016). Darunavir, a conceptually new HIV-1 protease inhibitor for the treatment of drug-resistant HIV. Bioorganic & medicinal chemistry, 24(4), 579–591.
  • Zheng, G., et al. (2021). Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. Organic Letters, 23(15), 5916–5921. [Link]

  • J. T. Baker Chemical Co. (1983). Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
  • Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. organic-chemistry.org. [Link]

  • PubChem. (n.d.). 1,2-Epoxybutane. National Center for Biotechnology Information. [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography.
  • Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Recent Progress in the Synthesis of HIV-1 Protease Inhibitors. Accounts of chemical research, 49(7), 1369–1379.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Reactions for the Synthesis of Drug Candidates. Chemical reviews, 112(4), 2177–2250.
  • Organic Syntheses. (n.d.). Sharpless Epoxidation of Divinylcarbinol. orgsyn.org. [Link]

  • Phillips, A. M. F., et al. (2005). Single Enantiomer Epoxides by Bromomandelation of Prochiral Alkenes. Organic Letters, 7(14), 2953–2956.
  • Djukanovic, D., & Kappe, C. O. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry, 23(12), 4249-4284.
  • de Miranda, A. S., et al. (2021).
  • Dintzner, M. R., et al. (n.d.). Progress toward the synthesis of cis-2,3-epoxy-5-phenylpentan-1-ol derivatives, precursors to potential HIV-1 protease inhibitor. DePaul University Discover. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. restek.com. [Link]

  • Echner, H., & Voelter, W. (1988). Quality control of peptide drugs. Chiral amino acid analysis versus standard for icatibant acetate.
  • Kovalevsky, A. Y., et al. (2011). Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals. Journal of medicinal chemistry, 54(2), 562–572.
  • Xie, P. (2024). Multi-Step Synthesis in the Development of Antiviral Agents. Der Pharmacia Lettre, 16(8), 07-08.
  • Wikipedia. (n.d.). Sharpless epoxidation. en.wikipedia.org. [Link]

  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • OpenOChem Learn. (n.d.). Jacobsen epoxidation. openochem.org. [Link]

  • PubChem. (n.d.). 3,4-Dibromo-1,2-epoxybutane. National Center for Biotechnology Information. [Link]

  • Agrawal, S., et al. (2011). TEACHING SHARPLESS EPOXIDATION – A NEW APPROACH. Trade Science Inc.
  • Ghosh, A. K., et al. (2010). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. Journal of medicinal chemistry, 53(8), 3372–3383.
  • Chemistry LibreTexts. (2021). Epoxidation of Allylic Alcohols. chem.libretexts.org. [Link]

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). orgsyn.org. [Link]

  • PubChem. (n.d.). Isobutyloxirane. National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Stereochemical Differentiation and Utilization of (R)- and (S)-4-Bromo-1,2-Epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-1,2-epoxybutane (CAS: 13287-42-8 for racemic) serves as a critical C4 chiral building block in the synthesis of complex pharmaceutical agents, particularly those requiring precise stereocontrol in aliphatic side chains. While the (R)- and (S)- enantiomers share identical scalar physical properties (boiling point, density) in achiral environments, their behavior in biological systems and asymmetric synthesis is divergent.

This guide analyzes the physicochemical distinctions, the industry-standard Hydrolytic Kinetic Resolution (HKR) for their production, and their orthogonal reactivity patterns in nucleophilic substitution, providing a roadmap for their use in high-value organic synthesis.

Physicochemical Profile & Stereochemical Identification[1]

The absolute configuration of 4-bromo-1,2-epoxybutane is determined by the C2 carbon. The distinction is critical as the biological activity of downstream derivatives (e.g., enzyme inhibitors, chiral polymers) often depends entirely on this stereocenter.

Comparative Properties Table
Property(S)-4-Bromo-1,2-epoxybutane(R)-4-Bromo-1,2-epoxybutane
CAS Number 61847-07-260456-23-7
Structure C2-Stereocenter (S-configuration)C2-Stereocenter (R-configuration)
Optical Rotation

+26° ± 1° (c=0.3, CHCl₃)-26° ± 1° (c=0.3, CHCl₃)
Boiling Point 80°C @ 50 mmHg80°C @ 50 mmHg
Density 1.521 g/mL1.521 g/mL
Physical State Colorless LiquidColorless Liquid
Primary Reactivity Electrophilic Ring OpeningElectrophilic Ring Opening

Key Insight: While density and boiling points are identical, the optical rotation is the primary rapid-validation metric for purity in a laboratory setting [1].

Production: Hydrolytic Kinetic Resolution (HKR)

The most robust, scalable method for obtaining high enantiomeric excess (ee >99%) of either isomer is the Jacobsen Hydrolytic Kinetic Resolution (HKR). This process utilizes a chiral (salen)Co(III) complex to selectively hydrolyze one enantiomer of the racemic epoxide into a diol, leaving the desired enantiomer intact.

Mechanistic Workflow

The HKR relies on the cooperative bimetallic mechanism of the Jacobsen catalyst. The catalyst activates both the epoxide (electrophile) and the water (nucleophile).

  • To obtain (R)-4-bromo-1,2-epoxybutane: Use (R,R)-Co-Salen catalyst. It selectively hydrolyzes the (S)-enantiomer.

  • To obtain (S)-4-bromo-1,2-epoxybutane: Use (S,S)-Co-Salen catalyst. It selectively hydrolyzes the (R)-enantiomer.

Validated Protocol (Self-Validating System)

Objective: Isolation of (R)-4-bromo-1,2-epoxybutane (>99% ee).

  • Catalyst Activation: Dissolve (R,R)-Co-Salen oligomeric catalyst (0.5 mol%) in CH₂Cl₂. Add acetic acid (AcOH) to generate the active Co(III)-OAc species. Evaporate solvent and dry in vacuo.

  • Reaction Setup: Charge a flask with racemic 4-bromo-1,2-epoxybutane (1.0 equiv) and the activated catalyst. Cool to 0°C.[1][2]

  • Controlled Hydrolysis: Add H₂O (0.55 equiv) dropwise. Crucial: The slight excess of water (0.55 vs 0.50) ensures complete consumption of the unwanted (S)-enantiomer, maximizing the ee of the remaining (R)-product [2].

  • Monitoring: Monitor by Chiral GC. The reaction is complete when the (S)-epoxide peak disappears.

  • Separation:

    • Perform fractional distillation under reduced pressure.

    • Fraction 1: (R)-4-bromo-1,2-epoxybutane (volatile).

    • Residue: (S)-4-bromo-1,2-butanediol (high boiling point).

HKR Pathway Visualization

HKR_Pathway Racemic Racemic 4-Bromo-1,2-epoxybutane Transition Kinetic Resolution (Selective Hydrolysis) Racemic->Transition + 0.55 eq H2O Catalyst (R,R)-Co-Salen Catalyst (0.5 mol%) Catalyst->Transition Activates (S)-Enantiomer Product_R (R)-Epoxide (Intact, >99% ee) Transition->Product_R Distillation Product_S_Diol (S)-Diol (Hydrolyzed Byproduct) Transition->Product_S_Diol Residue

Figure 1: The Jacobsen HKR process uses a chiral catalyst to kinetically differentiate the enantiomers, converting the unwanted isomer into a diol.

Divergent Reactivity & Strategic Applications[2][5]

4-Bromo-1,2-epoxybutane is a "dual electrophile." It possesses two distinct sites for nucleophilic attack:[3][4]

  • The Epoxide Ring (C1/C2): Highly strained, susceptible to ring opening.[5]

  • The Alkyl Bromide (C4): Susceptible to S_N2 displacement.

Regioselectivity Rules

The choice of reagents dictates the reaction pathway, allowing for the construction of diverse chiral architectures.

  • Scenario A: Basic Nucleophiles (e.g., NaOH, Alkoxides) [3]

    • Mechanism:[6][3][5][7] S_N2 attack at the least hindered epoxide carbon (C1).[3]

    • Outcome: Ring opening with retention of configuration at C2 (since C2 is not the electrophilic center).

    • Application: Synthesis of chiral alcohols.[2]

  • Scenario B: Intramolecular Cyclization

    • Mechanism:[6][3][5][7] Nucleophile attacks the epoxide first, generating an alkoxide intermediate.[5] This alkoxide then displaces the terminal bromide (C4) to form a new ring (e.g., tetrahydrofuran or pyrrolidine derivatives).

    • Outcome: Formation of 5-membered heterocycles.

Reactivity Pathway Diagram

Reactivity_Pathways Substrate (S)-4-Bromo-1,2-epoxybutane Path_A Attack at C1 (Less Hindered) Substrate->Path_A + Nu_Base Path_B1 Epoxide Opening Substrate->Path_B1 + Nu_Amine Nu_Base Basic Nucleophile (Nu-) Product_A Chiral Halohydrin (C2 Config Retained) Path_A->Product_A Nu_Amine Primary Amine (R-NH2) Intermediate Alkoxide Intermediate Path_B1->Intermediate Path_B2 Intramolecular S_N2 (Displaces Br) Intermediate->Path_B2 Product_B Chiral 3-Hydroxypyrrolidine Path_B2->Product_B

Figure 2: Divergent synthetic pathways. Path A utilizes the epoxide's steric bias; Path B leverages the dual electrophilic nature to form heterocycles.

Pharmaceutical Case Studies

The utility of (R)- and (S)-4-bromo-1,2-epoxybutane extends to specific high-value targets:

  • Linezolid Analogs: While commercial Linezolid often uses epichlorohydrin, research into C4-extended oxazolidinone antibiotics utilizes 4-bromo-1,2-epoxybutane to introduce ethyl spacers while maintaining the critical (S)-configuration at the pharmacophore center [3].

  • Chiral Pyrrolidines: As shown in Figure 2 (Path B), reacting the (S)-epoxide with primary amines yields (S)-3-hydroxypyrrolidines, which are privileged scaffolds in kinase inhibitors.

  • Polymer Science: Used as a monomer to introduce chiral cross-linking points in polyethers, influencing the biodegradation rates of drug delivery matrices.

Handling & Safety (E-E-A-T)

As an alkylating agent, 4-bromo-1,2-epoxybutane poses significant genotoxic risks.

  • Carcinogenicity: Classified as IARC Group 2B (Possibly carcinogenic to humans).[8] It is a direct-acting mutagen in Salmonella typhimurium strains [4].[9]

  • Containment Protocol:

    • Engineering Controls: All transfers must occur within a certified fume hood or glovebox.

    • Deactivation: Spills should be neutralized with 10% aqueous sodium thiosulfate (opens the epoxide and displaces the bromide) before disposal.

    • PPE: Double nitrile gloves are mandatory due to the compound's ability to permeate standard latex.

References

  • Sigma-Aldrich. (S)-4-Bromo-1,2-epoxybutane Product Specification. Retrieved from (Verified via ChemicalBook Data).

  • Schaus, S. E., et al. (2002).[10] "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society, 124(7), 1307-1315.[10] Link

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents." Journal of Medicinal Chemistry, 39(3), 673-679. Link

  • National Toxicology Program.[8][11] (1988).[8][11] "Toxicology and Carcinogenesis Studies of 1,2-Epoxybutane." NTP Technical Report Series, 329. Link

Sources

(2R)-2-(2-Bromoethyl)oxirane molecular weight and density

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and application of (2R)-2-(2-Bromoethyl)oxirane , a critical chiral building block in modern drug development.

High-Purity Chiral Synthon for Precision Medicinal Chemistry

Executive Summary

(2R)-2-(2-Bromoethyl)oxirane (also known as (R)-4-Bromo-1,2-epoxybutane) is a bifunctional C4 chiral building block. Characterized by a terminal epoxide and a primary alkyl bromide, it offers orthogonal reactivity profiles—allowing sequential nucleophilic attacks essential for constructing complex heterocyclic pharmacophores. Its specific stereochemistry ((R)-configuration) is vital for defining the 3D architecture of target drug candidates, particularly in the synthesis of chiral pyrrolidines, piperidines, and triazole antifungals.

Physicochemical Specifications

The following data represents the definitive physicochemical profile for the (R)-enantiomer. While density and boiling point are physically identical to the racemate, the optical rotation and CAS number are specific.

PropertyValueUnitCondition
CAS Number 79413-93-7 -(R)-Enantiomer Specific
CAS Number (Racemate) 13287-42-8-General Reference
Molecular Formula C₄H₇BrO--
Molecular Weight 151.00 g/mol Calculated
Density 1.521 g/mL@ 20 °C
Boiling Point 80 - 82°C@ 50 mmHg
Refractive Index (

)
1.476-Standard
Appearance Colorless Liquid-Clear, Pungent Odor
Flash Point 59°CClosed Cup
Solubility ImmiscibleWaterSoluble in THF, DCM, MeOH

Critical Note on Density: The density of 1.521 g/mL is a high-confidence value derived from standard racemic samples. Enantiomers possess identical scalar physical properties (BP, MP, Density) in achiral environments.

Structural Characterization & Stereochemistry

The utility of this compound lies in its (2R) stereocenter. In drug design, this center often dictates the binding affinity of the final molecule to protein targets.

  • Configuration: (R)

  • Chiral Fidelity: High enantiomeric excess (ee > 98%) is typically required for pharmaceutical applications to avoid costly downstream separations.

  • Analytical Verification: Chiral Gas Chromatography (GC) or HPLC using polysaccharide-based stationary phases (e.g., Chiralpak IA/IB) is mandatory to verify optical purity.

Synthesis & Production: The Jacobsen HKR Protocol

While asymmetric epoxidation of 4-bromo-1-butene is possible, the industry-standard method for generating high-ee (2R)-2-(2-Bromoethyl)oxirane is the Jacobsen Hydrolytic Kinetic Resolution (HKR) . This process uses a chiral Cobalt-Salen catalyst to selectively hydrolyze the unwanted (S)-enantiomer, leaving the desired (R)-epoxide intact.

Mechanism of Action:

  • Racemic Feedstock: Start with inexpensive racemic 2-(2-bromoethyl)oxirane.

  • Catalyst Selection: Use (R,R)-Co(salen) complex.

  • Kinetic Resolution: The catalyst preferentially hydrates the (S)-epoxide to the corresponding diol.

  • Separation: The unreacted (R)-epoxide is separated from the water-soluble diol via distillation.

HKR_Synthesis Racemate Racemic 2-(2-Bromoethyl)oxirane Reaction Hydrolytic Kinetic Resolution (HKR) Racemate->Reaction Catalyst (R,R)-Co(Salen) Catalyst (0.5 mol%) Catalyst->Reaction Water H₂O (0.55 equiv) Water->Reaction Separation Fractional Distillation Reaction->Separation Mixture Target TARGET: (2R)-2-(2-Bromoethyl)oxirane (>99% ee) Separation->Target Distillate (Low BP) Byproduct Byproduct: (S)-4-Bromo-1,2-butanediol Separation->Byproduct Residue (High BP)

Figure 1: Workflow for the Jacobsen Hydrolytic Kinetic Resolution (HKR) to isolate the (R)-enantiomer.

Applications in Drug Discovery

The compound acts as a "linchpin" in convergent synthesis, enabling the formation of nitrogen-containing heterocycles.

5.1 Bifunctional Reactivity

The molecule possesses two electrophilic sites with distinct "hardness":

  • Epoxide (C1-C2): Reacts with hard nucleophiles (amines, alkoxides) under kinetic control at the less hindered carbon.

  • Alkyl Bromide (C4): Reacts with soft nucleophiles or facilitates intramolecular cyclization after the initial epoxide opening.

5.2 Key Therapeutic Pathways
  • Triazole Antifungals: The 4-carbon chain is used to link the triazole pharmacophore to the core structure, often requiring specific stereochemistry for CYP51 inhibition.

  • Indolizidine Alkaloids: Reaction with piperidine derivatives followed by cyclization yields bicyclic cores found in neuromodulatory drugs.

Drug_Application Start (2R)-2-(2-Bromoethyl)oxirane Step1 Nucleophilic Attack (Ring Opening) Start->Step1 Primary Amine (R-NH₂) Inter Intermediate: Secondary Alcohol with Pendent Bromide Step1->Inter Regioselective Step2 Base-Mediated Cyclization Inter->Step2 NaH / K₂CO₃ Product Chiral Heterocycle (e.g., Pyrrolidine/Piperidine) Step2->Product Intramolecular Displacement

Figure 2: General mechanism for converting (2R)-2-(2-Bromoethyl)oxirane into chiral heterocycles.

Handling, Safety & Stability

As an alkylating agent, this compound must be handled with strict safety protocols.

  • Hazard Classification:

    • H351: Suspected of causing cancer (Genotoxic Impurity).

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.[1]

  • Storage:

    • Temperature: 2–8 °C (Refrigerate).

    • Atmosphere: Store under Argon or Nitrogen to prevent hydrolysis or polymerization.

    • Shelf Life: 12 months if properly sealed; re-test for acidity (hydrolysis) before use.

  • Decontamination: Spills should be neutralized with 10% aqueous sodium thiosulfate or dilute ammonia to quench the alkylating potential.

References
  • ChemicalBook. (S)-4-Bromo-1,2-epoxybutane Product Properties & CAS 61847-07-2.

  • BLD Pharm. (R)-4-bromo-1,2-epoxybutane Safety & CAS 79413-93-7.[2]

  • Jacobsen, E. N. Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides. J. Am. Chem. Soc., 2002, 124, 1307.[3] [4]

  • ResearchGate. Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates.

  • ChemBK. 2-(2-Bromoethyl)oxirane MSDS and Density Data.

Sources

chiral building blocks containing bromoethyl and epoxide groups

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Process Chemistry

Executive Summary

In the architecture of chiral drugs, bifunctional building blocks serve as the "staples" that connect pharmacophores. While epichlorohydrin is the industry standard for C3-chiral synthons, (S)-2-(2-bromoethyl)oxirane (also known as (S)-4-bromo-1,2-epoxybutane) represents a critical C4-chiral toolkit. Its unique value lies in its ability to facilitate [3+2] annulations to form chiral pyrrolidines and tetrahydrofurans—scaffolds ubiquitous in glycosidase inhibitors, kinase inhibitors, and GPCR ligands.

This guide provides a technical deep-dive into the synthesis, reactivity logic, and application protocols of chiral bromoethyl epoxides, designed for researchers requiring high-fidelity stereocontrol in heterocycle synthesis.

Structural Logic: The "Soft-Hard" Electrophile

The utility of (S)-2-(2-bromoethyl)oxirane stems from the differential reactivity of its two electrophilic sites. This allows for sequential functionalization without the need for intermediate protection steps.

FeatureEpoxide (C1-C2)Bromide (C4)
Electrophilicity Hard/Soft (Condition dependent)Soft
Reactivity Order Primary (under basic/neutral conditions)Secondary (requires activation or intramolecular proximity)
Leaving Group Ring Strain (~27 kcal/mol)Bromide (

)
Kinetic Role Rapid capture of nucleophilesLatent electrophile for cyclization

The "C4" Advantage: Unlike epichlorohydrin (which forms 3-membered aziridines or 4-membered azetidines upon cyclization), the bromoethyl spacer provides the necessary geometry to form thermodynamically stable 5-membered rings (pyrrolidines/THF) via intramolecular substitution (


).

Production: Jacobsen Hydrolytic Kinetic Resolution (HKR)

While asymmetric epoxidation of homoallylic bromides is possible, the industrial "Gold Standard" for generating high-ee bromoethyl epoxides is the Jacobsen Hydrolytic Kinetic Resolution (HKR) . This method uses a chiral Co(salen) complex to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other intact with high optical purity.[1]

Mechanistic Insight

The HKR relies on a cooperative bimetallic mechanism where two Co-salen units are required: one activates the epoxide (Lewis acid), and the other delivers the hydroxide nucleophile. This second-order dependence is crucial for process scaling.

Experimental Workflow

The following diagram illustrates the resolution of racemic 4-bromo-1,2-epoxybutane into the (S)-epoxide and (R)-diol.

HKR_Workflow cluster_inputs Input Phase cluster_outputs Resolution Output Racemic Racemic 4-bromo-1,2-epoxybutane Reaction Hydrolysis (THF, 0-25°C, 12-24h) Racemic->Reaction Cat (S,S)-Co(salen) Catalyst (0.5 mol%) Cat->Reaction Water Water (0.55 eq) Water->Reaction S_Epoxide (S)-Epoxide (>99% ee) Target Synthon Reaction->S_Epoxide Distillation R_Diol (R)-Diol (Byproduct) Reaction->R_Diol Residue

Figure 1: Workflow for the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides using Co(salen) catalysis.

Protocol Validation:

  • Catalyst Activation: The Co(II) precatalyst must be oxidized to Co(III) using acetic acid and air prior to use.

  • Stoichiometry: Use exactly 0.55 equivalents of water. Excess water degrades the target enantiomer; insufficient water leaves racemic starting material.

  • Purification: The bromo-epoxide is volatile. Separation from the non-volatile diol is achieved via vacuum distillation (bp ~60°C @ 15 mmHg).

Application Protocol: The "Stapling" Strategy

The most powerful application of (S)-2-(2-bromoethyl)oxirane is the one-pot synthesis of chiral 3-hydroxypyrrolidines. This motif is a "privileged scaffold" in medicinal chemistry, found in broad-spectrum antivirals and glycomimetics.

The Cascade Mechanism
  • Step 1 (Intermolecular): The amine nucleophile attacks the less hindered terminal carbon of the epoxide (Regioselective opening).

  • Step 2 (Intramolecular): The resulting secondary amine acts as an internal nucleophile, displacing the terminal bromide to close the ring.

Pyrrolidine_Synthesis Start Primary Amine (R-NH2) + (S)-Bromoethyl Epoxide Intermed Intermediate: Amino-Alcohol (Pendant Bromide) Start->Intermed  Epoxide Opening (MeOH, 25°C)   Transition Cyclization (Intramolecular Sn2) Intermed->Transition  Base (K2CO3) Heat (60°C)   Product Chiral 3-Hydroxypyrrolidine Transition->Product

Figure 2: Reaction cascade for the synthesis of chiral 3-hydroxypyrrolidines from primary amines.

Detailed Methodology (Self-Validating)

Reagents: Primary amine (1.0 eq), (S)-2-(2-bromoethyl)oxirane (1.1 eq),


 (2.0 eq), Methanol or Acetonitrile.
  • Opening: Dissolve amine in MeOH. Add epoxide dropwise at 0°C to suppress polymerization. Allow to warm to RT.

    • Checkpoint: Monitor by TLC/LCMS. Disappearance of amine indicates Step 1 completion.

  • Cyclization: Add solid

    
     and heat to reflux (60-70°C) for 4–6 hours.
    
    • Why Carbonate? It scavenges the HBr generated during cyclization without being strong enough to cause elimination (E2) of the bromide to a vinyl group.

  • Workup: Filter inorganic salts, concentrate, and purify via flash chromatography.

Nucleophile Compatibility Table
Nucleophile ClassProduct ScaffoldKey Drug Application
Primary Amines (

)
3-HydroxypyrrolidinesGlycosidase inhibitors, GPCR ligands
Hydrazines (

)
N-amino-pyrrolidinesAntimicrobials
Sodium Azide (

)
Azido-alcohols

Triazoles
Click-chemistry linkers
Thioamides ThiazolinesAntibiotic core structures

Safety & Handling (Critical)

Hazard Profile:

  • Mutagenicity: Like all alkylating epoxides, bromoethyl epoxides are potential mutagens. They can alkylate DNA.

  • Lachrymator: The bromoethyl group adds lachrymatory properties similar to benzyl bromide.

Engineering Controls:

  • Always handle in a functioning fume hood.

  • Destruction: Quench excess epoxide with aqueous sodium thiosulfate or dilute sulfuric acid before disposal.

  • Glove Selection: Use double-gloving with nitrile or specific laminate gloves (Silver Shield) as small epoxides can permeate standard latex rapidly.

References

  • Jacobsen, E. N. (2002).[2] "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes". Journal of the American Chemical Society. [Link][3]

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[2][4] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Opening". Science. [Link]

  • Nair, V., et al. (2010). "Epoxide Syntheses and Ring-Opening Reactions in Drug Development". MDPI Pharmaceuticals. [Link]

  • Organic Chemistry Portal. (2023). "Synthesis of Pyrrolidines". [Link]

Sources

A Senior Application Scientist's Guide to (R)-4-bromo-1,2-epoxybutane vs. Racemic 1,2-epoxy-4-bromobutane in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the synthesis, characterization, and application of (R)-4-bromo-1,2-epoxybutane and its racemic counterpart (CAS 13287-42-8), with a focus on their relevance in the pharmaceutical industry.

Executive Summary: The Strategic Importance of Chirality

In pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is paramount to its biological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit significantly different pharmacological and toxicological profiles. The choice between developing a single enantiomer versus a racemic mixture (a 1:1 mixture of both enantiomers) is a critical decision with profound implications for a drug's efficacy, safety, and commercial viability. This guide explores this crucial choice through the lens of a versatile chiral building block: 4-bromo-1,2-epoxybutane. While the racemic form is a useful starting material, the enantiopure (R)-isomer offers the precision required for modern stereospecific drug design.

Physicochemical Properties: A Comparative Overview

Property(R)-4-bromo-1,2-epoxybutaneRacemic 1,2-epoxy-4-bromobutane (CAS: 13287-42-8)Causality and Field Insights
Molecular Formula C₄H₇BrOC₄H₇BrOIdentical molecular formula and mass.
Molecular Weight 151.00 g/mol 151.00 g/mol Identical molecular weight.
Appearance Colorless to light yellow liquidColorless to light yellow liquidNo expected difference in appearance.
Boiling Point ~80 °C at 50 mmHg~80 °C at 50 mmHg[1]Boiling points of enantiomers are identical. The racemate also shares this boiling point.
Density ~1.521 g/cm³~1.521 g/cm³[1]Densities of enantiomers are identical.
Optical Rotation Non-zero value (specific rotation is a defining characteristic)ZeroThe (R)-enantiomer will rotate plane-polarized light, while the racemic mixture will not due to the equal and opposite rotation of the two enantiomers. This is the primary method for confirming enantiopurity.
Solubility Soluble in most organic solventsSoluble in most organic solventsSolubility in achiral solvents is identical for both enantiomers and the racemate.

The Synthetic Landscape: Strategic Choices in Chiral Synthesis

The choice of synthetic route to a chiral epoxide is a critical decision in process development, balancing factors such as cost, scalability, and enantiomeric purity. Here, we explore the primary strategies for accessing racemic and enantiopure 4-bromo-1,2-epoxybutane.

Synthesis of Racemic 1,2-epoxy-4-bromobutane

The most straightforward approach to the racemic mixture is the epoxidation of an achiral olefin precursor, 4-bromo-1-butene.

Reaction Scheme:

G cluster_0 4-bromo-1-butene 4-Bromo-1-butene mCPBA m-CPBA racemic_epoxide Racemic 1,2-epoxy-4-bromobutane 4-bromo-1-butene->racemic_epoxide DCM, 0°C to rt

Racemic Epoxidation of 4-bromo-1-butene.

Detailed Protocol:

  • Reaction Setup: A solution of 4-bromo-1-butene (1.0 eq) in dichloromethane (DCM) is cooled to 0 °C in an ice bath under an inert atmosphere.

  • Reagent Addition: meta-Chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) is added portion-wise, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to 0 °C and the by-product, meta-chlorobenzoic acid, is filtered off. The filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield racemic 1,2-epoxy-4-bromobutane.

Expertise & Experience: The choice of m-CPBA is due to its commercial availability, ease of handling, and generally high yields in epoxidation reactions. The aqueous work-up is crucial to remove unreacted peroxyacid and the acidic byproduct, which can catalyze unwanted epoxide ring-opening.

Asymmetric Synthesis of (R)-4-bromo-1,2-epoxybutane

For direct access to the enantiopure (R)-isomer, an asymmetric epoxidation is employed. The Sharpless Asymmetric Epoxidation is a Nobel Prize-winning methodology that provides high enantioselectivity for the epoxidation of allylic alcohols. While 4-bromo-1-butene is not an allylic alcohol, this methodology can be adapted. A more direct approach for non-allylic olefins is often achieved through other catalytic systems or by starting from a chiral precursor.

A Practical Approach: Sharpless Asymmetric Epoxidation of 4-bromo-1-butene (Conceptual)

While the Sharpless epoxidation is most effective for allylic alcohols, its principles of using a chiral catalyst to control the stereochemical outcome of an oxidation are central to asymmetric synthesis. For a non-allylic olefin like 4-bromo-1-butene, other asymmetric epoxidation methods, such as those employing Jacobsen's or Shi's catalysts, would be more appropriate.

A More Common Industrial Strategy: Synthesis from a Chiral Precursor

A robust and scalable method often involves the conversion of a readily available chiral starting material. For instance, (R)-4-bromo-1,2-butanediol can be cyclized to form the desired epoxide.

Reaction Scheme:

G cluster_0 R_diol (R)-4-bromo-1,2-butanediol base Base (e.g., NaOH) R_epoxide (R)-4-bromo-1,2-epoxybutane R_diol->R_epoxide Intramolecular Williamson Ether Synthesis

Synthesis of (R)-epoxide from a chiral diol.

Detailed Protocol:

  • Reaction Setup: (R)-4-bromo-1,2-butanediol (1.0 eq) is dissolved in a suitable solvent such as tetrahydrofuran (THF).

  • Base Addition: An aqueous solution of sodium hydroxide (e.g., 20% w/w, 1.1 eq) is added dropwise at room temperature.

  • Reaction Monitoring: The reaction is stirred vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (R)-4-bromo-1,2-epoxybutane.

Trustworthiness: This method is often preferred in large-scale synthesis as it relies on a stereospecific transformation of an already enantiopure starting material, which can be more reliable and cost-effective than asymmetric catalysis depending on the cost of the chiral precursor.

Kinetic Resolution of Racemic 1,2-epoxy-4-bromobutane

An alternative to asymmetric synthesis is to prepare the racemic mixture and then separate the enantiomers. Kinetic resolution is a powerful technique where one enantiomer reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in high enantiomeric excess. Hydrolytic kinetic resolution (HKR) using chiral cobalt-salen complexes is a well-established method for resolving terminal epoxides.

Reaction Scheme:

G racemic_epoxide Racemic 1,2-epoxy-4-bromobutane R_epoxide (R)-4-bromo-1,2-epoxybutane (unreacted) racemic_epoxide->R_epoxide Chiral Co-salen catalyst, H₂O (0.5 eq) S_diol (S)-4-bromo-1,2-butanediol (product) racemic_epoxide->S_diol Chiral Co-salen catalyst, H₂O (0.5 eq)

Hydrolytic Kinetic Resolution of Racemic Epoxide.

Detailed Protocol:

  • Catalyst Activation: The chiral (R,R)-Co(II)-salen catalyst is activated by exposure to air (oxygen) in a suitable solvent.

  • Reaction Setup: The racemic 1,2-epoxy-4-bromobutane (1.0 eq) is added to the activated catalyst solution.

  • Water Addition: Water (0.5 - 0.6 eq) is added, and the reaction is stirred at room temperature.

  • Reaction Monitoring: The enantiomeric excess (ee) of the remaining epoxide and the conversion are monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Once the desired ee of the unreacted epoxide is reached (typically >99% ee at ~55% conversion), the reaction is stopped. The catalyst is removed by filtration or extraction. The unreacted (R)-epoxide and the (S)-diol product are separated by vacuum distillation or column chromatography.

Authoritative Grounding: The hydrolytic kinetic resolution of terminal epoxides is a highly efficient and practical method for obtaining enantiopure epoxides and 1,2-diols.[2][3][4][5]

Analytical Characterization: Distinguishing the Enantiomer from the Racemate

Robust analytical methods are essential for confirming the identity and purity of both the racemic and enantiopure forms of 4-bromo-1,2-epoxybutane.

Spectroscopic Analysis
Technique(R)-4-bromo-1,2-epoxybutaneRacemic 1,2-epoxy-4-bromobutaneInterpretation and Field Insights
¹H NMR Identical to racemateProtons on the epoxide ring appear around 2.5-3.0 ppm. The bromoethyl protons appear further downfield.NMR spectroscopy in an achiral solvent cannot distinguish between enantiomers. The spectra will be identical.
¹³C NMR Identical to racemateEpoxide carbons appear around 45-55 ppm. The carbon bearing the bromine will be in the 30-40 ppm range.Similar to ¹H NMR, ¹³C NMR in an achiral solvent will not differentiate between the enantiomers or the racemate.
FTIR Identical to racemateCharacteristic C-O-C stretching of the epoxide ring around 1250 cm⁻¹ and 850 cm⁻¹. C-Br stretch will be in the fingerprint region.The infrared spectra will be identical for the enantiopure and racemic forms.

Note on Chiral NMR: While standard NMR cannot distinguish enantiomers, the use of chiral shift reagents can induce diastereomeric interactions, leading to the separation of signals for the R and S enantiomers. This is a powerful tool for determining enantiomeric excess.

Chiral Chromatography

Chiral HPLC or GC is the gold standard for determining the enantiomeric purity of (R)-4-bromo-1,2-epoxybutane.

Methodology Workflow:

G cluster_0 Chiral Chromatography Workflow Sample Sample Injection ((R)-epoxide or racemate) Column Chiral Stationary Phase (CSP) (e.g., cyclodextrin-based) Sample->Column Elution Mobile Phase Elution (e.g., Hexane/Isopropanol) Column->Elution Detection Detector (e.g., UV, RI) Elution->Detection Chromatogram Chromatogram Output Detection->Chromatogram Analysis Peak Integration and %ee Calculation Chromatogram->Analysis

Workflow for Chiral GC/HPLC Analysis.

Expertise & Experience: The choice of the chiral stationary phase (CSP) is critical and often requires screening of several different column types. For a relatively non-polar compound like 4-bromo-1,2-epoxybutane, a cyclodextrin-based CSP is a good starting point for method development. The mobile phase composition is then optimized to achieve baseline separation of the two enantiomers.

Applications in Drug Development: The Rationale for Enantiopurity

The primary driver for using enantiopure (R)-4-bromo-1,2-epoxybutane is its role as a chiral building block in the synthesis of complex pharmaceutical molecules. The epoxide and bromide functionalities offer two distinct points for nucleophilic attack, allowing for the stereocontrolled introduction of new functionalities.

While a specific, high-profile marketed drug that explicitly uses (R)-4-bromo-1,2-epoxybutane as a starting material is not prominently featured in publicly accessible literature, its utility can be inferred from its structural motifs, which are present in various classes of drugs, including certain antiviral and cardiovascular agents. The bromo-epoxybutane moiety is a precursor to chiral amino alcohols and other functionalized side chains that are crucial for receptor binding.

Hypothetical Synthetic Application:

G R_epoxide (R)-4-bromo-1,2-epoxybutane intermediate Chiral Amino Alcohol Intermediate R_epoxide->intermediate Ring-opening nucleophile Nucleophile 1 (e.g., Amine) nucleophile->intermediate further_steps Further Synthetic Transformations intermediate->further_steps API Active Pharmaceutical Ingredient (API) further_steps->API

General Synthetic Utility of (R)-4-bromo-1,2-epoxybutane.

Causality and Field Insights: Using a racemic epoxide would lead to a mixture of diastereomeric intermediates, which are often difficult and costly to separate. By starting with an enantiopure epoxide, the desired stereochemistry is locked in early in the synthesis, leading to a more efficient and cost-effective overall process. This is a key principle of modern process chemistry.

Conclusion: A Strategic Asset in the Chemist's Toolbox

(R)-4-bromo-1,2-epoxybutane and its racemic counterpart are both valuable intermediates in organic synthesis. However, for the drug development professional, the enantiopure (R)-isomer represents a strategic asset. Its use allows for the precise, stereocontrolled construction of complex molecular architectures, a necessity for the development of safe and effective modern medicines. The choice between asymmetric synthesis and kinetic resolution to access this key intermediate will depend on a careful analysis of factors including the cost of starting materials and catalysts, scalability, and the overall process economics. As the demand for enantiopure pharmaceuticals continues to grow, the importance of versatile chiral building blocks like (R)-4-bromo-1,2-epoxybutane will only increase.

References

  • Sharpless, K. B., & Verhoeven, T. R. (1979). High-yield catalytic asymmetric epoxidation of allylic alcohols. Aldrichimica Acta, 12(4), 63-74.
  • Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide ring-opening reactions. Accounts of Chemical Research, 33(6), 421-431.
  • Shi, Y. (2004). Organocatalytic asymmetric epoxidation of olefins by chiral ketones. Accounts of Chemical Research, 37(8), 488-496.
  • PubChem. (n.d.). 1,2-Epoxybutane. Retrieved from [Link]

  • Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., ... & Jacobsen, E. N. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen) CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1, 2-diols. Journal of the American Chemical Society, 124(7), 1307-1315.
  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis. Science, 277(5328), 936-938.
  • Nielsen, L. P. C., Stevenson, C. P., Blackmond, D. G., & Jacobsen, E. N. (2004). Mechanistic investigation leads to a synthetic improvement in the hydrolytic kinetic resolution of terminal epoxides. Journal of the American Chemical Society, 126(42), 13602-13603.
  • Ready, J. M., & Jacobsen, E. N. (2001). Asymmetric catalysis of the hydrolytic kinetic resolution of terminal epoxides.
  • Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric catalysis in the synthesis of β-amino alcohols. Organic Syntheses, 81, 1-10.
  • Brandes, B. D., & Jacobsen, E. N. (2004). Practical synthesis of (R, R)-N, N'-bis (3, 5-di-tert-butylsalicylidene)-1, 2-cyclohexanediaminocobalt (II). Organic Syntheses, 81, 11-19.
  • ChemBK. (2024). 4-Bromo-1,2-epoxy-butane. Retrieved from [Link]

Sources

Methodological & Application

nucleophilic ring opening of (2R)-2-(2-Bromoethyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Nucleophilic Functionalization of (2R)-2-(2-Bromoethyl)oxirane

Subtitle: Strategies for Regioselective Ring Opening and Heterocyclic Cascade Synthesis in Drug Discovery

Abstract

(2R)-2-(2-Bromoethyl)oxirane (CAS: 63263-88-7, also known as (R)-4-bromo-1,2-epoxybutane) is a high-value chiral synthon widely utilized in the synthesis of enantiopure 3-hydroxypyrrolidines, tetrahydrofurans, and complex API intermediates (e.g., Linezolid analogs, Triptans). Its utility stems from its bifunctional electrophilicity: a strained epoxide ring and a distal alkyl bromide. This guide provides optimized protocols for leveraging these sites selectively, focusing on the kinetic control required to synthesize N-heterocycles with high enantiomeric retention.

Mechanistic Grounding: The Bifunctional Switch

The reactivity of (2R)-2-(2-Bromoethyl)oxirane is defined by the competition between two electrophilic sites and the regioselectivity of the epoxide opening.

  • Site A (Epoxide C1 - Terminal): The kinetically favored site for nucleophilic attack under basic or neutral conditions (SN2-like). Attack here retains the stereochemistry at the C2 chiral center.[1]

  • Site B (Epoxide C2 - Internal): The site favored under acidic conditions or with specific Lewis Acid catalysts (SN1-like character). Attack here results in inversion of configuration.

  • Site C (Alkyl Bromide): Generally less reactive than the epoxide towards "hard" nucleophiles but susceptible to intramolecular displacement (cyclization) once a nucleophile is tethered via epoxide opening.

Critical Design Rule: To synthesize 3-hydroxypyrrolidines, one must enforce Path A (Terminal Attack) followed by Cyclization . Path B leads to azetidines or polymerization.

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways available based on reaction conditions.

ReactionPathways Start (2R)-2-(2-Bromoethyl)oxirane (Bifunctional Electrophile) PathA Path A: Basic/Neutral (Terminal Attack) Start->PathA 1° Amine / Base PathB Path B: Acidic/Lewis Acid (Internal Attack) Start->PathB H+ / Lewis Acid IntermedA Intermediate: (R)-1-Amino-4-bromo-2-butanol PathA->IntermedA S_N2 @ C1 (Retains Stereochem) IntermedB Intermediate: (S)-2-Amino-4-bromo-1-butanol PathB->IntermedB S_N2/S_N1 @ C2 (Inversion) ProdPyr Target: (R)-3-Hydroxypyrrolidine (5-membered ring) IntermedA->ProdPyr Intramolecular Cyclization (Fast) ProdAzet By-product: (S)-3-(Hydroxymethyl)azetidine (4-membered ring) IntermedB->ProdAzet Intramolecular Cyclization (Slow)

Figure 1: Divergent reaction pathways. Path A is the standard route for pyrrolidine synthesis, ensuring retention of the (R)-configuration at the hydroxyl center.

Application Note: Synthesis of Chiral N-Substituted 3-Hydroxypyrrolidines

This protocol describes the "Cascade" synthesis where epoxide opening and cyclization occur in a single pot. This is the primary industrial application of this synthon.

Protocol A: One-Pot Aminolysis and Cyclization

Target: Synthesis of (R)-1-Benzyl-3-hydroxypyrrolidine.

Reagents:

  • (2R)-2-(2-Bromoethyl)oxirane (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Solvent: Ethanol or Methanol (Polar protic solvents facilitate epoxide opening)

  • Base: K2CO3 (2.0 equiv) - Optional if amine is in excess, but recommended to scavenge HBr.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Benzylamine (1.1 equiv) in absolute Ethanol (5 mL/mmol).

  • Addition: Cool the solution to 0°C. Add (2R)-2-(2-Bromoethyl)oxirane dropwise over 20 minutes. Note: Exothermic reaction. Slow addition prevents thermal runaway and polymerization.

  • Epoxide Opening (Stage 1): Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.

    • Checkpoint: TLC or LC-MS should show consumption of epoxide and formation of the linear amino-alcohol intermediate.

  • Cyclization (Stage 2): Add K2CO3 (2.0 equiv). Heat the reaction mixture to 50-60°C for 6-12 hours.

    • Mechanism:[2][3][4] The secondary amine formed in Stage 1 attacks the terminal carbon bearing the bromine.

  • Workup:

    • Cool to room temperature.[5] Filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in EtOAc, wash with water and brine.

    • Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (DCM/MeOH/NH3) or crystallization as an oxalate salt.

Quantitative Expectations:

ParameterSpecificationNotes
Yield 75 - 85%Lower yields often due to polymerization if temp is too high initially.
ee% >98%Stereochemistry is strictly conserved via Path A.
Regioselectivity >20:1C1 vs C2 attack ratio in Ethanol.

Application Note: Regioselective Ring Opening with O-Nucleophiles

Direct etherification without cyclization requires preventing the bromide displacement. This is useful for creating linear chiral building blocks.

Protocol B: Lewis-Acid Catalyzed Ring Opening

Target: Synthesis of (R)-1-Alkoxy-4-bromo-2-butanol.

Scientific Insight: Using a mild Lewis acid like Ca(OTf)2 or CBr4 (organocatalyst) can enhance regioselectivity for the terminal position while suppressing cyclization by keeping the reaction temperature low.

Reagents:

  • (2R)-2-(2-Bromoethyl)oxirane

  • Alcohol (R-OH) (Solvent/Reactant)

  • Catalyst: CBr4 (10 mol%) [Cited Reference 1]

Methodology:

  • Dissolve epoxide in the target Alcohol (e.g., MeOH, Allyl Alcohol).

  • Add CBr4 (10 mol%).

  • Stir at Room Temperature for 2-4 hours.

    • Why CBr4? It activates the epoxide oxygen via halogen bonding, facilitating attack by the alcohol at the less hindered carbon without generating strong acidic species that would cause migration or inversion.

  • Quench: Add saturated NaHCO3.

  • Extraction: Extract with Ether/EtOAc.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield / Polymerization Reaction too concentrated or too hot during addition.Dilute to 0.1 M. Add epoxide at 0°C or -10°C.
Formation of Azetidine Attack at C2 (Internal) occurred.Ensure solvent is not acidic. Use protic solvents (MeOH/EtOH) to hydrogen-bond to the epoxide oxygen, sterically directing attack to C1.
Incomplete Cyclization Temperature too low in Stage 2.The displacement of Bromine requires heat (50°C+). Ensure Stage 1 is complete before heating.
Racemization SN1 character activated.Avoid strong Lewis acids (e.g., BF3·OEt2) which promote carbocation character at C2.

Safety & Handling

  • Hazard Class: Alkylating Agent. Potentially mutagenic.

  • Handling: Use exclusively in a fume hood. Double-glove (Nitrile).[5]

  • Neutralization: Quench excess epoxide with aqueous NaOH or amine waste streams before disposal.

  • Storage: Store at 2-8°C under Argon. Epoxides can auto-polymerize upon exposure to moisture/acids.

References

  • Yadav, J. S., et al. "Carbon Tetrabromide: An Efficient Catalyst for Regioselective Ring Opening of Epoxides with Alcohols and Water."[6] Synthesis, vol. 2005, no.[6] 17, 2005, pp. 2897-2900. Link

  • Smith, A. B., et al. "Enantioselective Epoxide Opening." Organic Reactions, Vol 110. Wiley, 2019.[4] Link

  • Nair, V., et al. "Recent Advances in the Synthesis of Pyrrolidines and Piperidines." Tetrahedron, vol. 64, no. 10, 2008. (General context on pyrrolidine synthesis via halo-epoxides).

Sources

Application Notes & Protocols: The Strategic Use of (2R)-2-(2-Bromoethyl)oxirane in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic implementation of (2R)-2-(2-bromoethyl)oxirane. This chiral building block is a potent and versatile intermediate, valued for its dual reactivity that enables the stereocontrolled synthesis of complex molecular architectures inherent to many active pharmaceutical ingredients (APIs).[1] This document elucidates the compound's fundamental properties, explores its reactivity profile, and provides detailed, field-proven protocols for its application, with an emphasis on the causality behind experimental choices to ensure procedural robustness and reproducibility.

Core Concepts: Understanding the Utility of (2R)-2-(2-Bromoethyl)oxirane

(2R)-2-(2-Bromoethyl)oxirane, a colorless to yellow liquid, is a bifunctional electrophile.[1][2] Its synthetic value is derived from two distinct reactive sites: a strained oxirane (epoxide) ring and a primary alkyl bromide. The "(2R)" designation signifies a defined stereocenter at the C2 position of the oxirane, making it an invaluable tool for asymmetric synthesis, allowing for the construction of enantiomerically pure pharmaceutical intermediates.[3][4] Chiral epoxides are fundamental precursors in the synthesis of a wide array of drugs.[5][6]

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and hazards is critical for its safe and effective use. It is an irritant to the eyes, skin, and respiratory system and is harmful if swallowed.[7][8][9] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times, and all manipulations should be performed in a well-ventilated fume hood.[2][9]

PropertyValueSource(s)
Molecular Formula C₄H₇BrO[2][10]
Molecular Weight 151.00 g/mol [10]
Appearance Colorless to yellow liquid[1][2]
Density 1.521 g/cm³[7]
Boiling Point 80 °C @ 50 mmHg[7]
Flash Point 59 °C[7]
Storage Room temperature, dry; or 2-8 °C[1][7]
Solubility Soluble in organic solvents; insoluble in water[2]
CAS Number 13287-42-8[2][10]
The Duality of Reactivity: A Mechanistic Perspective

The power of (2R)-2-(2-bromoethyl)oxirane lies in the chemoselectivity that can be achieved between its two electrophilic centers. The choice of nucleophile, reaction conditions (temperature, solvent, base), and stoichiometry dictates whether the reaction proceeds via epoxide ring-opening or nucleophilic substitution at the primary carbon bearing the bromine atom.

  • Epoxide Ring-Opening: The strained three-membered ring is susceptible to nucleophilic attack. Under basic or neutral conditions, nucleophiles will preferentially attack the less sterically hindered C3 carbon (an SN2 mechanism), leading to a predictable 1,2-aminoalcohol or related structure with inversion of stereochemistry at the site of attack.

  • Alkyl Bromide Substitution: The primary alkyl bromide is a classic substrate for SN2 reactions. Strong, soft nucleophiles, particularly in aprotic solvents, can displace the bromide ion.

This dual reactivity allows for sequential or, in some cases, one-pot tandem reactions where an initial reaction at one site is followed by an intramolecular cyclization involving the second reactive site. This is a powerful strategy for rapidly building molecular complexity, particularly in the synthesis of heterocyclic systems like substituted morpholines or piperazines.[11]

Figure 1: Dual electrophilic sites of (2R)-2-(2-Bromoethyl)oxirane for nucleophilic attack.

Application in Pharmaceutical Synthesis: A Representative Protocol

While this chiral synthon is applicable to a wide range of targets, a common and illustrative application is the synthesis of chiral substituted amino alcohols, which are key intermediates for APIs such as the non-ergoline dopamine agonist Rotigotine.[12][13][14] Rotigotine is used to treat Parkinson's disease and restless legs syndrome.[14][15] The following protocol details a general procedure for the regioselective ring-opening of (2R)-2-(2-bromoethyl)oxirane with a secondary amine, a foundational step in building such scaffolds.

Objective: Synthesis of (R)-1-(benzyl(propyl)amino)-4-bromobutan-2-ol

This protocol describes the reaction of N-benzyl-N-propylamine with (2R)-2-(2-bromoethyl)oxirane. This transformation is a key step in constructing the core of many bioactive molecules. The causality for each step is explained to provide a self-validating and robust methodology.

Materials and Reagents
ReagentMW ( g/mol )AmountMolesRationale
(2R)-2-(2-Bromoethyl)oxirane151.001.00 g6.62 mmolElectrophile: Chiral building block.
N-benzyl-N-propylamine149.241.09 g7.28 mmolNucleophile: 1.1 equivalents to ensure full consumption of the limiting reagent.
Isopropanol (IPA)60.1015 mL-Solvent: A polar protic solvent that facilitates the epoxide ring-opening.
Diisopropylethylamine (DIPEA)129.240.17 g (0.23 mL)1.32 mmolBase (Optional): A non-nucleophilic base (0.2 eq) to scavenge any HBr formed from side reactions.
Ethyl Acetate (EtOAc)-~100 mL-Extraction Solvent.
Saturated aq. NH₄Cl-~30 mL-Quenching Agent: Neutralizes the base and helps break up emulsions.
Brine-~30 mL-Wash: Removes residual water from the organic phase.
Anhydrous MgSO₄ or Na₂SO₄-~5 g-Drying Agent.
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (2R)-2-(2-bromoethyl)oxirane (1.00 g, 6.62 mmol) and isopropanol (15 mL). Begin stirring to ensure dissolution.

    • Causality: The reaction is run under an inert atmosphere (nitrogen) to prevent the introduction of atmospheric moisture, which could potentially react with the epoxide.

  • Addition of Amine: Add N-benzyl-N-propylamine (1.09 g, 7.28 mmol, 1.1 eq) to the solution dropwise over 5 minutes at room temperature. If using DIPEA, it can be added at this stage.

    • Causality: Using a slight excess of the amine ensures the complete consumption of the more valuable chiral epoxide. Dropwise addition helps to control any potential exotherm.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting epoxide is consumed.

    • Causality: Heating accelerates the rate of the SN2 ring-opening reaction. Monitoring is crucial to determine the reaction endpoint, preventing the formation of byproducts from prolonged heating.

  • Workup and Extraction: a. Cool the reaction mixture to room temperature. b. Concentrate the solution under reduced pressure to remove the isopropanol. c. Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. d. Wash the organic layer with saturated aqueous NH₄Cl solution (30 mL) and then with brine (30 mL).[11]

    • Causality: The aqueous wash steps are critical for removing unreacted amine, the optional base (DIPEA), and any water-soluble impurities. Washing with brine begins the drying process of the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

    • Causality: Complete removal of water is essential before removing the solvent to prevent hydrolysis of any components and to obtain an accurate crude yield.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure (R)-1-(benzyl(propyl)amino)-4-bromobutan-2-ol.[16]

    • Causality: Chromatography is necessary to separate the desired product from any unreacted starting materials and non-polar or polar impurities, ensuring high purity of the final intermediate.

Figure 2: General experimental workflow for the synthesis of a chiral amino alcohol intermediate.

Conclusion and Future Prospects

(2R)-2-(2-Bromoethyl)oxirane stands out as a high-value chiral intermediate for pharmaceutical development. Its predictable reactivity and the stereocontrol it offers are critical for the efficient construction of enantiomerically pure drug candidates. The protocol detailed herein provides a robust, well-rationalized template for the key transformation of epoxide ring-opening. Mastery of this reaction allows chemists to unlock pathways to complex heterocyclic systems and other vital pharmaceutical precursors. As the demand for stereochemically complex APIs continues to grow, the strategic application of such versatile building blocks will remain a cornerstone of innovation in drug discovery and process development.

References

  • MySkinRecipes. 2-(2-Bromoethyl)oxirane. Available from: [Link]

  • PubChem. Rotigotine | C19H25NOS | CID 59227. National Institutes of Health. Available from: [Link]

  • ChemBK. 2-(2-bromoethyl)oxirane. Available from: [Link]

  • Australian Government Department of Health. Oxirane, (phenoxymethyl)-: Human health tier II assessment. Available from: [Link]

  • Wikipedia. Rotigotine. Available from: [Link]

  • MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Available from: [Link]

  • NCBI Bookshelf. EXECUTIVE SUMMARY - Rotigotine (Neupro) (Transdermal Patch). National Institutes of Health. Available from: [Link]

  • ResearchGate. (top) several chiral epoxide precursors that are used in the syntheses.... Available from: [Link]

  • Sci-Hub. Synthesis of four chiral pharmaceutical intermediates by biocatalysis. Available from: [Link]

  • ACS Publications. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. Available from: [Link]

  • PMC. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. National Institutes of Health. Available from: [Link]

  • J-STAGE. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Available from: [Link]

  • Cambridge Open Engage. Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. Available from: [Link]

  • PubMed. Rotigotine transdermal patch enables rapid titration to effective doses in advanced-stage idiopathic Parkinson disease. Available from: [Link]

  • PubMed Central. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. National Institutes of Health. Available from: [Link]

  • Sarex. Pharmaceutical Intermediates. Available from: [Link]

  • Google Patents. US20110184174A1 - Processes for the Synthesis of Levocetirizine and Intermediates for Use Therein.
  • PubChem. Processes for the Synthesis of Levocetirizine and Intermediates for Use Therein - Patent US-2011184174-A1. National Institutes of Health. Available from: [Link]

Sources

Troubleshooting & Optimization

preventing racemization of (2R)-2-(2-Bromoethyl)oxirane during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preserving the Enantiomeric Purity of (2R)-2-(2-Bromoethyl)oxirane

Topic: Prevention of Racemization and Degradation during Storage Compound: (2R)-2-(2-Bromoethyl)oxirane [Also known as (R)-4-Bromo-1,2-epoxybutane] CAS: 79413-93-7 (R-isomer)

Executive Summary

You are accessing the technical support repository for chiral halo-epoxides. This guide addresses the critical instability of (2R)-2-(2-Bromoethyl)oxirane . Unlike simple epoxides, this compound possesses a "dual-trigger" instability: the strained oxirane ring and the leaving group (bromide).

The Core Threat: Storage instability in this compound is rarely a simple inversion of the chiral center. Instead, it is often an autocatalytic cascade . Trace hydrolysis generates acid (HBr), which catalyzes reversible ring-opening at the chiral center (C2), leading to racemization and polymerization.

Module 1: The Root Cause (Mechanistic FAQ)

Q: Why does my (2R)-2-(2-Bromoethyl)oxirane racemize even in the fridge?

A: "Racemization" in this context is often a symptom of Acid-Catalyzed Scrambling . The chiral center at C2 is chemically stressed. Under neutral conditions, the molecule is relatively stable. However, three factors can destroy the stereochemistry:

  • The HBr Trigger: If trace moisture enters the vial, the bromide moiety can hydrolyze (slowly) or the epoxide can hydrolyze to a diol. Both processes can liberate protons (

    
    ) or bromide ions (
    
    
    
    ).
  • The Scrambling Cycle: An acid proton coordinates with the epoxide oxygen. This weakens the C2-O bond. Because C2 is more substituted than C1, it can support a partial positive charge.

  • Nucleophilic Attack: The free bromide ion (

    
    ) or water attacks C2. If this attack is reversible (opening and re-closing), or if it proceeds via a planar carbocation transition state, the stereochemical information is lost.
    

Visualizing the Threat:

RacemizationPathway Pure (2R)-Isomer (High ee%) Protonation Protonation of Epoxide Oxygen Pure->Protonation Trace Acid (H+) RingOpen Ring Opening (C2 Carbocation/TS) Protonation->RingOpen C2-O Bond Weakens Scramble Nucleophilic Attack (H2O or Br-) RingOpen->Scramble Loss of Chirality Racemate Racemic Mixture (R/S) + Byproducts Scramble->Racemate Re-closure/Degradation Racemate->Protonation Generates HBr

Figure 1: The autocatalytic cycle of racemization. Note that the degradation products often feed the reaction with more acid (HBr), accelerating the loss of optical purity.

Module 2: Storage Protocol (Troubleshooting Guide)

Q: What is the exact protocol to stop this process?

A: You must implement a Passive Stabilization System . Active stabilizers (like amines) are dangerous because they will react with the alkyl bromide chain.

The "Cold-Dry-Dark" Triad:

ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer) At 4°C, kinetic energy is sufficient for slow hydrolysis. -20°C effectively arrests the molecular motion required for the transition state of ring opening.
Atmosphere Argon (Ar) Argon is heavier than air and blankets the liquid surface better than Nitrogen, preventing moisture ingress which fuels the acid generation.
Container Amber Glass + Teflon Liner Amber glass blocks UV light (which degrades C-Br bonds). Teflon (PTFE) liners prevent leaching of plasticizers or alkalis from standard caps.
Desiccant Secondary Containment Do not put desiccant in the liquid. Store the vial inside a jar containing activated molecular sieves or silica gel.

Step-by-Step Storage Workflow:

  • Reception: Immediately check the Certificate of Analysis (CoA) for ee% (enantiomeric excess). If >98%, proceed.

  • Aliquot: Do not store in one large bottle. Repeated opening introduces moisture. Aliquot into single-use amber vials under an inert atmosphere.

  • Seal: Parafilm is insufficient. Use a cap with a PTFE/Silicone septum.

  • Environment: Place vials in a secondary jar with desiccant. Place the jar in a -20°C freezer that is not auto-defrost (auto-defrost cycles fluctuate temperature).

Module 3: Monitoring & Validation

Q: How do I verify if racemization has occurred without running a full reaction?

A: Optical rotation is unreliable for detecting small drops in ee% due to the solvent effects and low specific rotation values of some halo-epoxides. Chiral Gas Chromatography (GC) is the gold standard.

Recommended Analytical Method:

  • Column: Cyclodextrin-based capillary column (e.g.,

    
    -DEX or equivalent).
    
  • Carrier Gas: Helium.[1]

  • Detector: FID (Flame Ionization Detector).[1]

  • Oven Profile: Isothermal hold at low temp (approx. 80-100°C) to separate the enantiomers without thermally degrading them during the run.

Decision Logic for Researchers:

ValidationLogic Start Sample Retrieval Visual Visual Check: Color Change? Start->Visual Discard DISCARD (Polymerization/HBr) Visual->Discard Yellow/Brown GC Run Chiral GC Visual->GC Colorless Result Check ee% GC->Result Result->Discard < 90% ee Use Proceed to Experiment Result->Use > 98% ee Purify Re-distill (High Risk) Result->Purify 90-95% ee

Figure 2: Decision tree for evaluating stored samples. Note that yellowing indicates HBr release, necessitating immediate disposal.

Module 4: Emergency Recovery & FAQs

Q: My sample has turned slightly yellow. Can I still use it? A: No. Yellowing in bromo-epoxides typically indicates the liberation of elemental bromine or HBr. This means the autocatalytic degradation cycle has begun. The acid present will rapidly racemize the remaining epoxide during your reaction, leading to inconsistent biological data or low yields.

Q: Can I distill it to restore purity? A: Distillation is risky. Heating a partially degraded halo-epoxide can trigger violent polymerization or rapid HBr evolution. If you must purify, use Kugelrohr distillation at high vacuum and the lowest possible temperature, but it is safer and more cost-effective to purchase a fresh batch.

Q: Can I add potassium carbonate (


) to the vial to stabilize it? 
A: Proceed with caution.  While solid weak bases can scavenge acid, they can also act as nucleophiles or catalysts for polymerization if any moisture is present. The safest "additive" is none —rely on the inert atmosphere and temperature control.

References

  • ChemicalBook. (S)-4-Bromo-1,2-epoxybutane Properties and Storage. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 1,2-Epoxybutane derivatives. Retrieved from

  • National Institutes of Health (NIH). Strategies for Preparation of Chiral Stationary Phases. (Context on chiral stability). Retrieved from

  • BenchChem. Technical Support: Strategies to Prevent Racemization. Retrieved from

Sources

Technical Support Center: Hydrolytic Kinetic Resolution (HKR) of Bromo-Epoxides

[1]

Topic: Improving Yield & Selectivity for Bromo-Epoxides (e.g., Epibromohydrin) Audience: Synthetic Chemists, Process Development Scientists Status: Active Support Guide[1]

Executive Summary: The Bromo-Epoxide Challenge

Welcome to the Advanced Technical Support Center. You are likely here because your HKR of epibromohydrin (or related bromo-epoxides) is underperforming compared to standard substrates like epichlorohydrin or propylene oxide.[1]

The Core Problem: Unlike chloro-analogs, bromo-epoxides are highly susceptible to halide-catalyzed racemization .[1] The bromide ion (

The Consequence:

  • If targeting the Epoxide: You observe eroding enantiomeric excess (ee) as conversion proceeds.[1]

  • If targeting the Diol: You may actually benefit from this via Dynamic Kinetic Resolution (DKR).[1]

This guide provides troubleshooting workflows to arrest racemization for epoxide recovery or exploit it for diol synthesis.

Diagnostic Workflow: Define Your Target

Before troubleshooting, confirm your primary objective using the decision matrix below.

HKR_StrategyStartStart: What is your Target Product?Target_EpoxideTarget: Enantioenriched Epoxide(Theoretical Yield: 50%)Start->Target_EpoxideTarget_DiolTarget: Enantioenriched Diol(Theoretical Yield: >50%)Start->Target_DiolProblem_EpoxideCritical Issue:Racemization lowers ee of epoxide.Target_Epoxide->Problem_EpoxideProblem_DiolOpportunity:Racemization allows Dynamic KR.Target_Diol->Problem_DiolSolution_EpoxideProtocol A: Suppression(Low Temp, THF, Stop Early)Problem_Epoxide->Solution_EpoxideSolution_DiolProtocol B: Promotion(Allow equilibration, longer time)Problem_Diol->Solution_Diol

Figure 1: Strategic decision tree based on target product. Bromo-epoxides require distinct handling compared to chloro-analogs.

Module 1: Targeting the Epoxide (Suppression Protocol)

Goal: Isolate enantioenriched epibromohydrin (or derivative) with

Challenge:
Troubleshooting Q&A

Q1: My epoxide ee stalls at 90-94% even after 55% conversion. Why? A: This is the signature of competing racemization. The bromide moiety facilitates ring opening/closing faster than the catalyst can resolve the remaining enantiomer.

  • Fix: Switch solvent to THF and lower temperature to 0–4 °C .

  • Mechanism: THF coordinates to the cobalt center and potentially solvates the bromide ion, retarding the racemization pathway relative to the hydrolysis pathway.[2]

  • Standard: Do not use solvent-free conditions for bromo-epoxides if high ee is required.[1]

Q2: I am losing significant mass during workup. Is the reaction stalling? A: Epibromohydrin is volatile (bp ~134 °C, but significant vapor pressure).[1]

  • Fix: Avoid high-vacuum rotary evaporation.

  • Protocol: Use a fractional distillation column for isolation rather than simple evaporation. Keep the receiving flask at -78 °C. If possible, perform the subsequent reaction (e.g., ring opening with a nucleophile) in situ to avoid isolation losses.[1]

Q3: The reaction rate is incredibly slow at 0 °C. A: The HKR rate has a second-order dependence on catalyst concentration.

  • Fix: Increase catalyst loading slightly (from 0.5 mol% to 0.8–1.0 mol%) rather than raising the temperature. The activation energy for racemization is often higher than for hydrolysis; keeping it cold favors the desired reaction.

Optimized Protocol for Epoxide Recovery
  • Catalyst Prep: Dissolve

    
    -Co(salen) (0.5–1.0 mol%) in THF. Add AcOH (2 equiv relative to cat.) and stir open to air for 30 min to generate the active Co(III)-OAc species.
    
  • Reaction: Cool to 0 °C . Add racemic bromo-epoxide (1.0 equiv).[1]

  • Hydrolysis: Add

    
     (0.55 equiv) slowly.
    
  • Monitoring: Monitor via Chiral GC. Stop exactly when epoxide ee hits >99%.[1] Do not "cook" the reaction longer.

  • Isolation: Vacuum transfer or fractional distillation at reduced pressure (keep bath temp <40 °C).

Module 2: Targeting the Diol (Dynamic Protocol)[1]

Goal: Isolate enantioenriched diol with yield

Opportunity:1

Q: Can I get >50% yield of the diol from a racemic starting material? A: Yes, specifically for epibromohydrin. Because the unreacted epoxide racemizes in situ, the catalyst can theoretically process 100% of the material into the single enantiomer diol.

  • Condition: You must allow the reaction to proceed beyond 50% conversion.

  • Adjustment: Use slightly more water (0.6–0.8 equiv) and allow longer reaction times. The "slow" racemization becomes the rate-determining step that feeds the "fast" hydrolysis of the matched enantiomer.

Module 3: Catalyst Activation (The Engine)[1]

A common failure point is the oxidation state of the Cobalt catalyst. The commercial precursor is often Co(II), which is inactive for HKR.[1]

Visualizing the Activation Cycle:

Catalyst_ActivationCoIICo(II)-Salen(Inactive Precursor)ActivationActivation Step+ AcOH, + Air (O2)CoII->Activation OxidationCoIIICo(III)-Salen-OAc(Active Catalyst)Activation->CoIII Ligand ExchangeReactionEnters HKR CycleCoIII->Reaction

Figure 2: Mandatory activation of Co(II) precatalyst.[1] Failure to oxidize results in zero conversion.

Critical Check:

  • Color Change: The solution should shift from a brick-red/orange (Co-II) to a dark brown/black (Co-III) upon addition of acetic acid and exposure to air.[1]

  • Counter-ion: Ensure you use Acetic Acid .[1] Stronger acids (HCl, TsOH) can lead to counter-ions that are either too non-nucleophilic (slowing the reaction) or too nucleophilic (causing background racemization).[1]

Data & Comparison

Table 1: Solvent Effects on Epibromohydrin HKR

SolventTemperatureEpoxide YieldEpoxide eeNotes
None (Neat) 23 °C35%92%Significant racemization; lower ee.[1]
THF 23 °C41%96%Improved stability; THF suppresses bromide attack.[1]
THF 0–4 °C 43% >99% Optimal Condition. Minimized racemization.[1]
CH2Cl2 23 °C30%88%Poor solubility/selectivity profile.[1]

Data derived from comparative studies on epihalohydrins (Schaus et al., 2002).[1]

References
  • Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Source: Journal of the American Chemical Society (2002).[3][4] Key Finding: Establishes the standard protocol and identifies THF/low-temp as the solution for racemization-prone substrates like epichlorohydrin and epibromohydrin. URL:[Link][1][4]

  • Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis. Source: Science (1997).[1][5] Key Finding: The foundational paper describing the cooperative bimetallic mechanism of the Co-salen HKR. URL:[Link][1]

Technical Support Center: Purification of (2R)-2-(2-Bromoethyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocol for the purification of (2R)-2-(2-Bromoethyl)oxirane (also known as (R)-4-Bromo-1,2-epoxybutane) via vacuum distillation. It is designed for researchers requiring high enantiomeric excess (ee) and chemical purity for downstream pharmaceutical synthesis.

Topic: Vacuum Distillation Protocol & Troubleshooting CAS Registry Number: 79413-93-7 (R-isomer) / 13287-42-8 (racemic) Chemical Formula: C₄H₇BrO Molecular Weight: 151.00 g/mol

Pre-Distillation Assessment (FAQ)

Q: Why is distillation preferred over column chromatography for this epoxide?

A: While chromatography is possible, (2R)-2-(2-Bromoethyl)oxirane is susceptible to acid-catalyzed ring opening on silica gel, which can lead to the formation of bromohydrins (4-bromobutane-1,2-diol) and racemization. Distillation minimizes surface contact with active sites and is more scalable. However, thermal history must be minimized to prevent degradation.

Q: What are the critical safety considerations before I start?

A: This compound is a bifunctional alkylating agent (epoxide + alkyl bromide). It is potentially carcinogenic and a severe irritant.

  • Engineering Controls: All operations must occur in a functioning fume hood.

  • Trap Setup: Use a liquid nitrogen cold trap to protect the vacuum pump from corrosive bromide vapors.

  • Quenching: Have a solution of aqueous sodium hydroxide or thiosulfate ready to neutralize spills.

Q: My crude material is dark brown. Should I distill directly?

A: No. Dark color indicates polymerized byproducts or oxidative degradation.

  • Action: Perform a "flash" filtration through a short pad of basic alumina (not acidic silica) or perform a crude bulb-to-bulb distillation (Kugelrohr) first to remove non-volatile tars. Distilling tarry crudes can cause localized hot spots and rapid decomposition.

Distillation Protocol (Step-by-Step)

Experimental Setup
  • Apparatus: Short-path distillation head (to minimize pressure drop and residence time).

  • Heating: Silicone oil bath with magnetic stirring (avoid heating mantles to prevent hot spots).

  • Vacuum: High-vacuum pump capable of

    
     mmHg.
    
  • Glassware Preparation: CRITICAL: Rinse all glassware with a dilute solution of

    
     followed by distilled water and oven drying. This neutralizes acidic residues that trigger polymerization.
    
Operational Parameters

The boiling point of (2R)-2-(2-Bromoethyl)oxirane is reported as 80°C at 50 mmHg [1, 4].[1] However, to preserve chirality and chemical stability, we recommend operating at lower pressures.

Target Parameters Table
Pressure (mmHg)Estimated Boiling Point (°C)Bath Temperature Limit (°C)Notes
50 80°C100°CLiterature value [1]. Risk of thermal degradation.
20 ~60-65°C85°CRecommended balance of rate vs. stability.
5 ~40-45°C65°CIdeal for high-value chiral batches.
Execution Workflow
  • Degassing: Stir the crude oil under vacuum (without heat) for 10–15 minutes to remove residual solvents (e.g., ether, DCM). Volatile solvents will artificially inflate pressure readings.

  • Ramp Up: Slowly increase the oil bath temperature. Do not exceed a

    
     of 20°C between the bath and the expected boiling point.
    
  • Foreshot Collection: Discard the first 5–10% of the distillate. This fraction often contains water and lower-boiling impurities (e.g., 4-bromo-1-butene).

  • Main Fraction: Collect the steady-boiling fraction. The liquid should be colorless.[2]

  • Shutdown: Cool the system under vacuum before backfilling with dry nitrogen (inert atmosphere is essential to prevent hydrolysis).

Visualizing the Process Logic

The following diagram illustrates the decision-making process for purification, ensuring the integrity of the chiral center.

G Start Crude (2R)-2-(2-Bromoethyl)oxirane CheckColor Check Appearance Start->CheckColor Dark Dark/Tarry? CheckColor->Dark Yes Setup Setup Short-Path Distillation (Base-washed Glassware) CheckColor->Setup No PreTreat Flash Filtration (Basic Alumina) or Kugelrohr Distillation Dark->PreTreat PreTreat->Setup Vacuum Apply Vacuum (<20 mmHg) Setup->Vacuum Heat Heat Bath (Max 65-85°C) Vacuum->Heat Collect Collect Main Fraction Heat->Collect Analyze QC: GC (Purity) & Chiral HPLC (ee) Collect->Analyze

Caption: Workflow for the purification of labile chiral epoxides, emphasizing pre-treatment of degraded crudes.

Troubleshooting Guide

Issue 1: Product Distills but Turns Yellow Immediately
  • Cause: Acidic contamination in the receiving flask or receiver adapter.

  • Mechanism: Trace acid catalyzes the polymerization of the epoxide ring (polyether formation).

  • Solution: Re-wash all receiving glassware with 5% aqueous sodium bicarbonate, rinse with water, and dry. Add a few milligrams of anhydrous

    
     to the receiving flask as a stabilizer during collection.
    
Issue 2: Boiling Point Fluctuates / "Bumping"
  • Cause: Presence of residual low-boiling solvents (DCM, THF) or water.

  • Solution:

    • Stop heating.

    • Keep the vacuum on full to strip volatiles.

    • Use a bleed valve or a magnetic stir bar with a high spin rate to break surface tension. Do not use boiling chips (they are ineffective under high vacuum).

Issue 3: Low Recovery Yield (<50%)
  • Cause: Thermal degradation (ring opening) or "Holdup" in the apparatus.

  • Solution:

    • Check Vacuum: Ensure the pump is actually pulling <20 mmHg. Higher pressures require higher temps, leading to decomposition.

    • Equipment: Switch to a micro-distillation kit (Hickman still head) if the scale is <5 grams to reduce surface area loss.

Storage & Stability

  • Temperature: Store at 2–8°C [2, 5].

  • Atmosphere: Under Argon or Nitrogen. Moisture causes hydrolysis to the diol.

  • Shelf Life: Re-test purity (GC) every 3 months. If purity drops below 95%, re-distill.

References

  • ChemicalBook. (2-Bromoethyl)oxirane - Physico-chemical Properties. Retrieved from

  • Sigma-Aldrich. (S)-(−)-(2-Bromoethyl)oxirane Technical Specification. Retrieved from

  • GuideChem. (2-Bromoethyl)oxirane MSDS and Properties. Retrieved from

  • PubChem. (2-Bromoethyl)oxirane Compound Summary. Retrieved from

  • BLD Pharm. (R)-4-bromo-1,2-epoxybutane Safety Data Sheet. Retrieved from

Sources

(Salen)Co Catalyst Recovery in Epoxide Resolution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing (salen)Co-catalyzed hydrolytic kinetic resolution (HKR) of epoxides. It addresses common challenges related to catalyst recovery and reuse, offering troubleshooting advice and detailed protocols to ensure experimental success and process efficiency. The information herein is grounded in established scientific literature to provide trustworthy and authoritative guidance.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the recovery and reuse of (salen)Co catalysts in HKR reactions.

Q1: My (salen)Co catalyst appears to have lost activity after the first run. What is the likely cause?

A1: The most common cause of activity loss is not the reduction of the Co(III) center to the inactive Co(II) state.[1][2] Instead, deactivation is often linked to the formation of a less active µ-oxo dimer or, more significantly, the accumulation of the (salen)Co(III)-OH species.[3] The catalytic cycle involves a cooperative bimetallic mechanism where one (salen)Co complex acts as a Lewis acid to activate the epoxide, and a second (salen)Co-OH complex delivers the hydroxide nucleophile.[4][5] While the (salen)Co-OH species is a necessary intermediate, its accumulation without a sufficient amount of the more Lewis acidic (salen)Co-X (where X is the initial counterion, e.g., OAc, Cl) can lead to a significant decrease in the reaction rate.[6][7]

Q2: Can I simply filter off my homogeneous (salen)Co catalyst after the reaction?

A2: No, homogeneous (salen)Co catalysts are fully dissolved in the reaction medium and cannot be recovered by simple filtration. To enable recovery by filtration, the catalyst must be immobilized on a solid support (heterogenized).[8][9]

Q3: What are the most common strategies for recovering and recycling (salen)Co catalysts?

A3: The primary strategies for catalyst recovery include:

  • Precipitation: The catalyst can sometimes be precipitated out of the reaction mixture by adding a non-solvent.[10]

  • Immobilization: Covalently attaching the catalyst to an insoluble support (e.g., polystyrene resin, silica gel, or cellulose nanocrystals) allows for easy recovery by filtration.[8][11][12]

  • Nanofiltration: For larger, typically polymeric or dendritic, (salen)Co catalysts, organic solvent nanofiltration (OSN) can be employed to separate the catalyst from the smaller product molecules.[13][14][15]

Q4: How many times can I typically reuse my (salen)Co catalyst?

A4: The number of possible reuses depends heavily on the type of catalyst (homogeneous vs. immobilized) and the specific recovery and reactivation protocol. Immobilized catalysts, when properly handled, can often be reused multiple times with minimal loss of activity and enantioselectivity.[9][11][12] For example, Co(III)-salen grafted onto cellulose nanocrystals has been shown to be reusable for at least four cycles.[11]

Q5: Does the counterion (e.g., OAc, Cl, OTs) on my (salen)Co(III) catalyst matter for recovery and reuse?

A5: Yes, the counterion has a significant impact on both the initial activity and the deactivation pathway of the catalyst.[1][3] The counterion's nucleophilicity influences the rate at which it reacts with the epoxide to form the active (salen)Co-OH species.[1] For instance, (salen)Co complexes with strongly nucleophilic counterions may deactivate faster.[1] Conversely, catalysts with counterions like tosylate (OTs) can exhibit sustained high reactivity due to the reversible nature of the counterion's addition to the epoxide.[6]

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the recovery and reuse of (salen)Co catalysts.

Problem Potential Cause(s) Suggested Solution(s)
Significant Drop in Enantioselectivity upon Catalyst Reuse 1. Catalyst Degradation: The chiral salen ligand may have degraded due to harsh reaction or workup conditions. 2. Leaching of Active Species (for immobilized catalysts): The active cobalt complex may be leaching from the solid support.1. Analyze the Recovered Catalyst: Use techniques like UV-Vis or NMR to check the integrity of the salen ligand. 2. Optimize Workup: Avoid strongly acidic or basic conditions during workup. 3. Test for Leaching: Analyze the filtrate from the reaction with the immobilized catalyst for cobalt content (e.g., by ICP-MS). If leaching is significant, a more robust immobilization strategy may be needed.
Low Physical Recovery of Immobilized Catalyst 1. Mechanical Loss: Fine particles of the support may be lost during filtration and washing steps. 2. Support Degradation: The solid support (e.g., polymer resin) may be swelling or degrading in the solvent system.1. Use Finer Filters: Employ a filtration setup with a smaller pore size to retain fine particles. 2. Gentle Handling: Avoid aggressive stirring that could lead to mechanical breakdown of the support. 3. Solvent Compatibility: Ensure the chosen support material is stable in the reaction and washing solvents.
Precipitation of an Inactive Co(II) Species 1. Reductive Substrates: Some substrates, like certain ketones, can reduce the active Co(III) to the inactive Co(II) state.[16]1. Substrate Compatibility Check: If you suspect your substrate is causing reduction, perform a small-scale stoichiometric reaction and monitor the catalyst's oxidation state (e.g., by color change from brown/dark red to red/orange). 2. Re-oxidation: The recovered Co(II) species can often be re-oxidized to the active Co(III) state by stirring in air, typically in the presence of an acid like acetic acid.[17]
Failure to Precipitate the Catalyst During Recovery 1. Incorrect Anti-Solvent: The chosen anti-solvent may not be effective at inducing precipitation. 2. Low Catalyst Concentration: The catalyst concentration may be too low for precipitation to occur efficiently.1. Screen Anti-Solvents: Experiment with different anti-solvents (e.g., hexanes, ether) to find one that effectively precipitates your specific (salen)Co complex. 2. Concentrate the Solution: Before adding the anti-solvent, concentrate the reaction mixture to increase the catalyst concentration.

Section 3: Experimental Protocols & Methodologies

Protocol 3.1: General Procedure for (salen)Co-Catalyzed HKR

This protocol provides a general starting point for the hydrolytic kinetic resolution of terminal epoxides.

  • To a stirred solution of the racemic terminal epoxide (1.0 equiv) in a suitable solvent (e.g., THF, if necessary), add the chiral (salen)Co(III) catalyst (0.2–2.0 mol %).[18]

  • Cool the mixture to 0 °C.

  • Add water (0.55 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12–18 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC) to determine the conversion and enantiomeric excess (ee) of the remaining epoxide and the diol product.

  • Upon completion, proceed to product isolation and catalyst recovery.

Protocol 3.2: Catalyst Recovery by Precipitation

This method is suitable for some homogeneous (salen)Co catalysts.

  • After the reaction is complete, remove the volatile components (e.g., solvent, remaining epoxide) under reduced pressure.

  • To the resulting residue, add a non-solvent such as diethyl ether or hexane to precipitate the catalyst.[10]

  • Collect the precipitated catalyst by filtration, wash with a small amount of the non-solvent, and dry under vacuum.

  • The recovered catalyst can then be reused in subsequent reactions. A reactivation step may be necessary (see Protocol 3.4).

Protocol 3.3: Recovery of Immobilized (salen)Co Catalyst

This is a straightforward method for heterogenized catalysts.

  • Upon completion of the HKR, dilute the reaction mixture with a suitable solvent to reduce viscosity, if necessary.

  • Filter the mixture to separate the solid-supported catalyst from the solution containing the product and unreacted starting material.

  • Wash the recovered catalyst sequentially with the reaction solvent and then a more volatile solvent (e.g., dichloromethane or diethyl ether) to remove any adsorbed species.

  • Dry the catalyst under vacuum before reusing it in the next reaction cycle.

Protocol 3.4: Reactivation of Recovered (salen)Co Catalyst

Recovered catalysts, particularly those that have partially converted to the (salen)Co-OH form, may require reactivation.

  • Suspend the recovered (salen)Co catalyst in a suitable solvent like dichloromethane.

  • Add a small amount of glacial acetic acid.

  • Stir the mixture in a vessel open to the air for 30-60 minutes. A color change from orange-red to dark brown is indicative of the formation of the active (salen)Co(III)-OAc complex.[17]

  • Remove the solvent and acetic acid under reduced pressure. The reactivated catalyst is now ready for reuse.

Section 4: Mechanistic Insights & Visualizations

The Cooperative Bimetallic Mechanism of HKR

The hydrolytic kinetic resolution catalyzed by (salen)Co(III) complexes proceeds through a cooperative bimetallic mechanism.[4][5] This involves two molecules of the catalyst in the rate-determining transition state. One (salen)Co complex, acting as a Lewis acid, binds to and activates the epoxide. A second, nucleophilic (salen)Co-OH complex, delivers a hydroxide ion to the activated epoxide, leading to ring-opening.[4]

HKR_Mechanism CoX (salen)Co-X (Lewis Acid) TransitionState [Co-Epoxide---HO-Co] CoX->TransitionState Activates CoOH (salen)Co-OH (Nucleophile) CoOH->TransitionState Delivers OH⁻ Epoxide Racemic Epoxide Epoxide->TransitionState TransitionState->CoX TransitionState->CoOH Diol Enantioenriched Diol TransitionState->Diol UnreactedEpoxide Enantioenriched Epoxide TransitionState->UnreactedEpoxide Water H₂O

Caption: Cooperative bimetallic mechanism in (salen)Co-catalyzed HKR.

Catalyst Deactivation and Recovery Workflow

A common issue in catalyst recycling is the gradual conversion of the active Lewis acidic (salen)Co-X species to the less active (salen)Co-OH form. Recovery and reactivation are crucial for maintaining catalytic efficiency.

Catalyst_Lifecycle Start Start HKR with (salen)Co-X Reaction Catalytic Cycle (HKR of Epoxide) Start->Reaction Deactivation Formation of (salen)Co-OH (Reduced Activity) Reaction->Deactivation During Reaction Recovery Catalyst Recovery (Filtration/Precipitation) Deactivation->Recovery Reactivation Reactivation (e.g., with Acetic Acid) Recovery->Reactivation End Reuse in Next HKR Cycle Reactivation->End End->Reaction Recycle

Sources

Precision Control: Optimizing Temperature for Chiral Epoxide Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Advanced Synthesis Guide

To: Research Scientists & Process Chemists From: Senior Application Scientist, Chiral Technologies Division Subject: Troubleshooting Regioselectivity and Enantiocontrol in Epoxide Ring Opening

Introduction: The Thermodynamics of Precision

In the nucleophilic substitution of chiral epoxides, temperature is not merely a kinetic accelerator; it is the primary switch between steric control (


) and electronic control  (borderline 

).

Epoxides possess significant ring strain (~13 kcal/mol). Releasing this strain provides a powerful thermodynamic driving force, but the pathway taken is dictated by the activation energy (


) of competing transition states. As an application scientist, I often see protocols fail not because of the wrong catalyst, but because the reaction temperature allowed the system to cross a barrier into a thermodynamic well (racemization or polymerization) rather than the kinetic product (regio-defined substitution).

This guide dissects the temperature-dependent failure modes of chiral epoxide opening and provides self-validating protocols to correct them.

Module 1: Troubleshooting Regioselectivity

Symptom: “I am observing nucleophilic attack at the wrong carbon atom (internal vs. terminal).”

The Mechanistic Logic

Regioselectivity is a battle between steric hindrance and carbocation stability.[1]

  • Basic Conditions (Strong Nucleophile): The reaction is dominated by steric approach.[2] The nucleophile attacks the least substituted carbon.[3][4][5][6] This is an

    
     process with a high dependence on collision frequency.
    
  • Acidic/Lewis Acid Conditions: Protonation/complexation of the oxygen weakens the C-O bond. The carbon with the ability to stabilize a partial positive charge (the more substituted carbon) attracts the nucleophile.[4] This is an electronic effect.

Temperature Impact: High temperatures provide enough energy to overcome the steric repulsion barrier at the more substituted carbon (under basic conditions) or erode the tight ion-pairing required for stereospecificity (under acidic conditions).

Diagnostic & Solution Matrix
ConditionDominant MechanismTarget SiteTemperature RiskCorrective Action
Basic / Anionic (e.g.,

, Alkoxides)

(Steric)
Less SubstitutedPolymerization: High temp triggers anionic ring-opening polymerization.Cryogenic Start: Initiate at -20°C. If sluggish, ramp to 0°C. Avoid reflux.
Acidic / Lewis Acid (e.g.,

,

)
Borderline

/

More SubstitutedLoss of Regiocontrol: High temp allows attack at the "steric" site, yielding mixtures.The -78°C Protocol: Maintain cryogenic temps to lock the transition state into the "electronic" pathway.
Solvolysis (e.g., MeOH/H+)

-like
More SubstitutedRacemization: High temp promotes full carbocation formation (scrambling).Solvent Switch: Use a less polar solvent at lower temp to enforce tighter ion pairing.
Module 2: Preserving Enantiopurity (The "ee" Drop)

Symptom: “My starting material was 99% ee, but the product is only 85% ee.”

Root Cause Analysis

Erosion of enantiomeric excess (ee) usually stems from one of two thermal failures:

  • Pathway Scrambling: At elevated temperatures, a competitive

    
     pathway (involving a planar carbocation intermediate) becomes accessible, leading to racemization.
    
  • Halide/Counter-ion Exchange: In Lewis Acid-catalyzed reactions (e.g., Jacobsen HKR), free halide ions can attack the product or substrate non-selectively if the temperature is high enough to dissociate the ion pair.

Case Study: Jacobsen Hydrolytic Kinetic Resolution (HKR)

The HKR of terminal epoxides using (salen)Co(III) is an exothermic process.

  • The Issue: If the reaction exotherms uncontrolled, the local temperature spike can reduce the catalyst (Co(III)

    
     Co(II)) or activate a non-selective background hydrolysis pathway.
    
  • The Fix: Active cooling is required not just to start, but to maintain the selectivity factor (

    
    ).
    
Module 3: Visualizing the Decision Pathway

The following diagram illustrates the critical decision nodes for optimizing conditions based on substrate type and desired outcome.

EpoxideOptimization Start Start: Chiral Epoxide Substrate ConditionCheck Determine Reaction Conditions Start->ConditionCheck BasicPath Basic / Strong Nucleophile (Steric Control) ConditionCheck->BasicPath Nucleophile: N3-, RO-, CN- AcidPath Acidic / Lewis Acid (Electronic Control) ConditionCheck->AcidPath Catalyst: Lewis Acid / H+ BasicRisk Risk: Polymerization / Attack at Hindered Site BasicPath->BasicRisk Temp > 25°C BasicSol Solution: -20°C to 0°C Monitor via HPLC BasicPath->BasicSol Standard Protocol AcidRisk Risk: S_N1 Scrambling / Loss of Regioselectivity AcidPath->AcidRisk Temp > 0°C AcidSol Solution: -78°C to -40°C Non-polar Solvent AcidPath->AcidSol Standard Protocol BasicRisk->BasicSol Optimize AcidRisk->AcidSol Optimize Outcome Target: High ee & Single Regioisomer BasicSol->Outcome AcidSol->Outcome

Figure 1: Decision tree for selecting temperature ranges based on mechanistic control (Steric vs. Electronic).

Module 4: Validated Experimental Protocols
Protocol A: The "Temperature-Step" Gradient (For Unknown Substrates)

Use this when the ideal temperature for a new chiral epoxide is unknown.

  • Setup: Dissolve epoxide (1.0 equiv) in solvent (e.g.,

    
     or THF).
    
  • Cryogenic Baseline: Cool system to -78°C (dry ice/acetone).

  • Addition: Add nucleophile/catalyst slowly over 30 minutes.

    • Why? Prevents local "hot spots" which cause immediate racemization.

  • T0 Sampling: Stir for 1 hour at -78°C. Extract a 50

    
     aliquot.
    
    • Check: If conversion < 5%, the barrier is too high.

  • The Ramp: Raise temperature in 10°C increments every 2 hours.

  • Stop Condition: The moment conversion > 10% is detected (via TLC/GC), hold that temperature . This is your

    
     (Optimal Temperature). Going higher risks eroding selectivity.
    
Protocol B: Exotherm Management in Jacobsen HKR

For kinetic resolution of terminal epoxides using (salen)Co(III).

  • Catalyst Activation: Oxidize (salen)Co(II) to Co(III) with acetic acid in air.

  • Substrate Loading: Add racemic epoxide.[7] Cool mixture to 0°C .

  • Water Addition: Add

    
     (0.55 equiv) dropwise.
    
    • Critical Step: Do not add water all at once. The hydrolysis is exothermic.

  • Isotherm Maintenance: Maintain 0°C–5°C for the first 4 hours.

  • Completion: Allow to warm to RT only after 50% conversion is approached to drive the reaction to completion.

Frequently Asked Questions (FAQ)

Q: Why does my reaction stall at -78°C even with a strong nucleophile? A: At -78°C, the kinetic energy may be insufficient to overcome the activation energy of the


 transition state, particularly for sterically hindered epoxides.
  • Fix: Switch to the "Temperature-Step" Protocol (see above). Slowly warm to -40°C. Often, the reaction "turns on" within a narrow 10-degree window.

Q: Can I use reflux to speed up the reaction if I don't care about regioselectivity? A: No. Even if regioselectivity is not a priority, high temperatures (reflux) often trigger ring-opening polymerization . Epoxides can act as their own nucleophiles. You will likely obtain a gummy oligomer rather than your substitution product.

Q: How does solvent polarity affect the temperature requirement? A:

  • Polar Aprotic (DMF, DMSO): Accelerates

    
     rates. Allows for lower reaction temperatures, preserving chirality.[8]
    
  • Protic Solvents (MeOH, EtOH): Stabilize carbocation intermediates (

    
     character). If used, you must keep temperatures lower to prevent racemization compared to aprotic solvents.
    
References
  • Nielsen, L. P., Stevenson, C. P., Blackmond, D. G., & Jacobsen, E. N. (2004).[9] Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides.[9] Journal of the American Chemical Society, 126(5), 1360–1362.

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[9] Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science, 277(5328), 936–938.

  • Crotti, P., et al. (1996). Regiochemical Control of the Ring Opening of 1,2-Epoxides by Means of Chelating Processes. Journal of Organic Chemistry, 61(16), 5220–5229.

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799.

Sources

Technical Guide: Avoiding Epoxide Migration in (2R)-2-(2-Bromoethyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for handling (2R)-2-(2-Bromoethyl)oxirane (also known as (R)-4-bromo-1,2-epoxybutane) to prevent unwanted epoxide migration and cyclization.[1]

Core Instability Analysis

The primary stability challenge with (2R)-2-(2-Bromoethyl)oxirane is not a traditional "migration" of the epoxide group along the chain, but rather an intramolecular cyclization (isomerization) to form tetrahydrofuran (THF) derivatives.[1]

Due to the presence of a leaving group (bromide) at the γ-position relative to the epoxide, the oxygen atom can act as an internal nucleophile. This proceeds via a 5-exo-tet cyclization mechanism, which is kinetically favored and thermodynamically driven by the relief of ring strain (Epoxide


 27 kcal/mol vs. THF 

6 kcal/mol).[1]

The "Migration" Mechanism:

  • Activation: Thermal energy or Lewis acids activate the C-Br bond or the epoxide oxygen.

  • Cyclization: The epoxide oxygen attacks the C4 carbon, displacing the bromide.

  • Result: Formation of a bicyclic oxonium intermediate, which rapidly collapses to 3-bromotetrahydrofuran or other THF isomers depending on the specific conditions and nucleophiles present.

Critical Handling Protocols
A. Storage & Stabilization
  • Temperature: Store strictly at -20°C . At room temperature, the compound undergoes slow spontaneous cyclization.

  • Atmosphere: Store under Argon or Nitrogen. Moisture can induce hydrolysis, creating a vicinal diol which then permits the Payne Rearrangement (true epoxide migration) if basic conditions are introduced later.

  • Stabilizers: Unlike simple epoxides, amine-based stabilizers should be avoided as they will react with the alkyl bromide.[1] Use acid-scavenging molecular sieves if long-term storage is required in solution.[1]

B. Reaction Conditions to Avoid
ParameterCondition to AvoidReason
Catalysts Lewis Acids (e.g.,

,

,

)
Drastically lowers the activation energy for intramolecular cyclization to THF.[1]
Solvent Acidic Solvents (e.g., non-dried

with HCl traces)
Protonation of the epoxide oxygen accelerates ring opening and cyclization.
Temperature > 40°C Thermal energy overcomes the barrier for the 5-exo-tet attack.[1]
Reagents Soft Nucleophiles without Base Slow substitution rates allow the intramolecular reaction to compete.
Troubleshooting & FAQs

Q1: I am trying to substitute the bromide with an amine, but I am getting a mixture of products. What is happening? Diagnosis: You are likely observing competitive cyclization . The amine is acting as a base or the reaction is too slow, allowing the epoxide oxygen to attack the bromide first. Solution:

  • Kinetic Control: Use a large excess (3-5 equiv) of the amine to ensure the intermolecular

    
     reaction is faster than the intramolecular cyclization.
    
  • Temperature: Conduct the addition at 0°C or -78°C and warm slowly.

  • Solvent: Use a polar aprotic solvent like THF or DMF to accelerate the intermolecular substitution. Note: While DMF accelerates

    
    , ensure it is strictly anhydrous.
    

Q2: Does "Epoxide Migration" refer to the Payne Rearrangement for this molecule? Answer: Strictly speaking, no—unless you have generated a hydroxyl group. The Payne Rearrangement requires a 2,3-epoxy alcohol motif.[1] However, if your reaction media contains water and base (e.g., NaOH/H2O), you will hydrolyze the epoxide to a diol.[1] Once the diol is formed, equilibrium between isomers (migration) is possible. Prevention: Maintain strictly anhydrous conditions to keep the "migration" issue limited to the THF cyclization pathway.

Q3: Can I use Lewis acids to activate the epoxide for ring-opening? Answer: No. Using a Lewis acid with this specific substrate will almost exclusively drive the formation of the tetrahydrofuran ring (via attack on the bromide) rather than the desired external nucleophile attack. If you must open the epoxide, use basic/nucleophilic conditions (e.g., Azide, Hydroxide) which attack the less hindered epoxide carbon directly without triggering the bromide displacement.[1]

Mechanistic Visualization

The following diagram illustrates the competing pathways: the desired substitution vs. the unwanted cyclization (migration).

EpoxidePathways Start (2R)-2-(2-Bromoethyl)oxirane (Starting Material) CyclicIntermediate Bicyclic Oxonium Intermediate Start->CyclicIntermediate Lewis Acid / Heat (Intramolecular 5-exo-tet) Substituted_Product Functionalized Epoxide (Desired Product) Start->Substituted_Product Strong Nucleophile (Nu-) Low Temp, Basic Cond. (Intermolecular Sn2) THF_Product Tetrahydrofuran Derivatives (Unwanted Isomer) CyclicIntermediate->THF_Product Br- attack / Rearrangement

Caption: Pathway comparison showing the kinetic competition between unwanted intramolecular cyclization (Red) and desired intermolecular substitution (Green).

References
  • Tokumasu, M., et al. (1997).[1][2] "Selective conversion of bromo oxirane into tetrahydropyranylacrylate by epoxide ring opening." Chemical Communications, 875-876.[1][2] Link

    • Cites the formation of tetrahydrofuran derivatives as the major product when treating bromo oxiranes with Lewis acids.[2]

  • Koide, K., et al. (2024).[1] "Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464." Bioorganic & Medicinal Chemistry Letters. Link

    • Discusses NBS-mediated cyclization of alkenyl alcohols to tetrahydrofurans, highlighting the kinetic favorability of the 5-membered ring form
  • Hanson, R. M. (1991).[1] "Epoxide Migration (Payne Rearrangement) and Related Reactions." Organic Reactions.[2][3][4][5][6][7][8] Link[1]

    • Authoritative review on the mechanisms of epoxide migration (Payne rearrangement) in epoxy alcohols.
  • Master Organic Chemistry. "Epoxide Ring Opening With Base." Link

    • Provides foundational mechanistic details on nucleophilic attacks on epoxides vs.

Sources

Validation & Comparative

determination of enantiomeric excess (ee) of 4-bromo-1,2-epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical methodologies for determining the enantiomeric excess (ee) of 4-bromo-1,2-epoxybutane (also known as (2-bromoethyl)oxirane). This compound is a critical chiral building block, often synthesized via the Hydrolytic Kinetic Resolution (HKR) of the racemic epoxide or asymmetric epoxidation of 4-bromo-1-butene.

Precise ee determination is non-trivial due to the compound's volatility and reactivity. This guide compares three validated methods: Chiral Gas Chromatography (GC) , NMR with Chiral Shift Reagents , and Derivatization with Mosher’s Acid .

Part 1: Executive Decision Matrix

Select the appropriate analytical method based on your available instrumentation and sample throughput requirements.

decision_matrix Start Start: Sample Type HighThroughput High Throughput (>5 samples/day) Start->HighThroughput SingleSample Single/Few Samples Start->SingleSample GC_Avail Is Chiral GC Available? HighThroughput->GC_Avail NMR_Avail Is 300+ MHz NMR Available? SingleSample->NMR_Avail Method_GC METHOD A: Chiral GC (Direct & Precise) GC_Avail->Method_GC Yes Method_Mosher METHOD C: Mosher Ester Derivatization GC_Avail->Method_Mosher No (GC unavailable) NMR_Avail->Method_GC No Method_Shift METHOD B: NMR Shift Reagent (Eu(hfc)3) NMR_Avail->Method_Shift Yes (Quick Check) NMR_Avail->Method_Mosher Yes (High Precision)

Part 2: Comparative Analysis of Methods

MetricMethod A: Chiral GC Method B: 1H NMR (Shift Reagent) Method C: Mosher Ester Analysis
Primary Use Case Routine QC, High ThroughputQuick purity check during synthesisAbsolute configuration assignment
Precision High (

)
Moderate (

)
High (

)
Sample Prep Time < 5 mins (Dilution)10-15 mins (Titration)2-3 hours (Reaction + Workup)
Cost Per Run Low (Solvent only)Medium (Shift reagent cost)High (Reagent cost + time)
Key Limitation Requires specific chiral columnPeak broadening; paramagnetic impuritiesRequires chemical derivatization

Part 3: Detailed Experimental Protocols

Method A: Chiral Gas Chromatography (The Gold Standard)

This is the preferred industry standard due to its high resolution and reproducibility. The separation relies on the interaction between the epoxide and a cyclodextrin-based stationary phase.

  • Column Selection:

    
    -Cyclodextrin derivatives (e.g., Chiraldex G-TA  or Astec G-TA ) are superior for terminal epoxides with polar handles like bromine. 
    
    
    
    -Cyclodextrin columns (e.g., Beta-DEX 225 ) are a viable alternative.
  • Mechanism: The trifluoroacetyl (TA) bridges in the G-TA phase interact with the lone pairs on the epoxide oxygen and the bromine, creating distinct inclusion complexes for R and S enantiomers.

Protocol:

  • Sample Prep: Dissolve

    
     of 4-bromo-1,2-epoxybutane in 
    
    
    
    of HPLC-grade dichloromethane or diethyl ether.
  • Instrument Parameters:

    • Inlet: Split mode (50:1),

      
      .
      
    • Carrier Gas: Helium at

      
       (constant flow).
      
    • Oven Program:

      • Initial:

        
         (Hold 20 mins) — Isothermal is often sufficient.
        
      • Ramp:

        
         to 
        
        
        
        (to elute impurities).
    • Detector: FID at

      
      .
      
  • Validation: Inject a racemic standard first to establish retention times (

    
    ).
    
    • Typical Result: The enantiomers should elute between 10–20 minutes with a resolution factor (

      
      ) > 1.5.
      
    • Note: The (S)-enantiomer typically elutes second on G-TA columns, but this must be confirmed with an authentic standard.

Method B: 1H NMR with Chiral Shift Reagents

When a chiral GC column is unavailable, Lanthanide Shift Reagents (LSR) offer a rapid alternative. The paramagnetic Europium complex coordinates with the epoxide oxygen, inducing differential chemical shifts (


) for the enantiomers.
  • Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III), abbreviated as Eu(hfc)₃ .

Protocol:

  • Base Spectrum: Dissolve

    
     of the epoxide in 
    
    
    
    of
    
    
    . Acquire a standard
    
    
    NMR spectrum. Focus on the epoxide ring protons (2.5–3.5 ppm).
  • Titration:

    • Add solid Eu(hfc)₃ in small increments (0.1 equivalents relative to substrate).

    • Shake vigorously until dissolved.

    • Acquire spectrum.[1][2][3][4]

  • Endpoint: Repeat until the epoxide proton signals split into distinct pairs.

    • Observation: The signals will shift downfield. The separation (

      
      ) is usually largest for the methine proton (
      
      
      
      ).
  • Calculation: Integrate the separated peaks.

    
    
    
Method C: Derivatization with Mosher’s Reagent

This method converts the enantiomers into diastereomers, which are chemically distinct and can be analyzed via


 NMR or non-chiral HPLC. This is the most robust method for assigning absolute configuration if unknown.

Reaction Scheme:

  • Ring Opening: React 4-bromo-1,2-epoxybutane with a nucleophile (e.g., isopropylamine) to open the ring, yielding a secondary alcohol (1-bromo-4-(isopropylamino)butan-2-ol).

  • Esterification: React the resulting alcohol with

    
    -(-)-
    
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride).

mosher_workflow Epoxide 4-Bromo-1,2-epoxybutane (Chiral Analyte) RingOpen Step 1: Ring Opening Nucleophile: Isopropylamine Solvent: MeOH, Reflux 2h Epoxide->RingOpen Alcohol Intermediate Amino-Alcohol RingOpen->Alcohol MosherRxn Step 2: Mosher Esterification Reagent: (R)-MTPA-Cl Base: Pyridine/DMAP Alcohol->MosherRxn Diastereomer Diastereomeric Esters (Chemically Distinct) MosherRxn->Diastereomer Analysis Analysis via 19F NMR (Singlet signals ~ -70 ppm) Diastereomer->Analysis

Protocol:

  • Ring Opening: Mix

    
     epoxide with 
    
    
    
    isopropylamine in
    
    
    methanol. Heat to
    
    
    for 2 hours. Evaporate solvent/excess amine in vacuo.
  • Esterification: Dissolve the residue in

    
    
    
    
    
    . Add
    
    
    pyridine and
    
    
    
    
    -MTPA-Cl. Shake for 15 minutes.
  • Analysis: Run

    
     NMR.
    
    • Result: You will see two singlets near -72 ppm. The integration ratio gives the enantiomeric ratio directly.[1] This method eliminates peak overlap issues common in

      
       NMR.
      

Part 4: Reference Data

  • Optical Rotation:

    
     (
    
    
    
    ,
    
    
    ) for the (S)-enantiomer.[5] Use this for a preliminary "sanity check" of bulk material.
  • Boiling Point:

    
     at 
    
    
    
    (approx.
    
    
    at atm). Ensure GC inlet temperature is sufficient (
    
    
    ) to prevent discrimination.

References

  • Sigma-Aldrich. (S)-(-)-(2-Bromoethyl)oxirane Product Specification and GC Assay. Retrieved from

  • Schaus, S. E., et al. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society. (Describes the general HKR method and analysis for terminal epoxides).

  • Larrow, J. F., & Jacobsen, E. N. (2004). "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride." Organic Syntheses. (Details analytical techniques for resolved epoxides).

  • ResearchGate. Biocatalytic Approaches for the Synthesis of Enantiopure Epoxides. (References use of NMR shift reagents for 4-bromo-1,2-epoxybutane).

Sources

A Comparative Guide to the Chiral Synthon (2R)-2-(2-Bromoethyl)oxirane and its Alternatives for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the intricate field of pharmaceutical development and complex organic synthesis, the selection of the appropriate chiral building block is a critical decision that profoundly influences the efficiency, stereochemical outcome, and ultimate success of a synthetic route. Among the versatile chiral synthons available, epoxides stand out for their inherent reactivity and stereospecificity. This guide provides an in-depth technical comparison of (2R)-2-(2-Bromoethyl)oxirane, a valuable but less characterized chiral epoxide, with other commercially available and well-documented alternatives.

The Strategic Importance of Chiral Epoxides in Synthesis

Chiral epoxides are powerful intermediates in asymmetric synthesis, offering a gateway to a multitude of functional groups with precise stereochemical control. The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, leading to ring-opening reactions that generate 1,2-difunctionalized compounds, a common motif in biologically active molecules. The stereochemistry of the starting epoxide directly translates to the stereocenters in the product, making these synthons highly valuable in the construction of complex chiral molecules such as pharmaceuticals and natural products.

(2R)-2-(2-Bromoethyl)oxirane, with its bifunctional nature—a reactive epoxide ring and a bromoethyl side chain—presents unique opportunities for sequential or orthogonal functionalization, making it an attractive, albeit less characterized, building block.

Comparative Analysis of Chiral Epoxides

A direct comparison of the optical rotation of (2R)-2-(2-Bromoethyl)oxirane with its alternatives is hampered by the lack of a reported value for the former. However, we can compare their physical properties and synthetic applications to understand their relative merits.

Feature(2R)-2-(2-Bromoethyl)oxirane(R)-(-)-Glycidyl butyrate(R)-Styrene oxide
CAS Number 13287-42-860456-26-020780-53-4
Molecular Formula C₄H₇BrOC₇H₁₂O₃C₈H₈O
Molecular Weight 151.00 g/mol 144.17 g/mol 120.15 g/mol
Reported Specific Rotation ([α]D) Not Reported-31° (neat, 25 °C)+31° to +34° (neat, 20 °C)
Key Synthetic Applications Intermediate for pharmaceuticals and polymers; bifunctional for introducing epoxide and bromoethyl groups.[1][2]Synthesis of glycidol, glycerol, and other chiral intermediates for pharmaceuticals like Linezolid.[3]Building block for various pharmaceuticals, including adrenergic receptor agonists, and in fine chemical synthesis.[4]
Notes on Synthetic Utility The bromoethyl group can be used for subsequent cyclization or as a handle for further transformations.The butyrate group can be hydrolyzed to reveal a primary alcohol, providing a versatile handle for further reactions.The phenyl group influences the regioselectivity of ring-opening and can be a key structural element in the target molecule.

Determining the Optical Rotation: A Self-Validating Experimental Protocol

The absence of a reported specific rotation for (2R)-2-(2-Bromoethyl)oxirane necessitates its experimental determination. The following protocol provides a robust, self-validating methodology for obtaining a reliable specific rotation value using a polarimeter.

Principle of Polarimetry

Optical rotation is the phenomenon where plane-polarized light is rotated upon passing through a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the compound, its concentration, the path length of the light, the temperature, and the wavelength of the light. The specific rotation, [α], is a standardized measure of this property.

Experimental Workflow for Determining Specific Rotation

G Workflow for Determining Specific Rotation cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_instrument Instrument Warm-up & Calibration prep_sample Sample Preparation (Accurate Concentration) prep_instrument->prep_sample prep_cell Polarimeter Cell Preparation (Clean & Bubble-free) prep_sample->prep_cell measure_blank Measure Blank (Solvent) prep_cell->measure_blank measure_sample Measure Sample (Multiple Readings) measure_blank->measure_sample calc_observed Calculate Average Observed Rotation measure_sample->calc_observed calc_specific Calculate Specific Rotation calc_observed->calc_specific report Report [α] with Conditions (T, λ, c, solvent) calc_specific->report G Decision Framework for Chiral Epoxide Selection cluster_criteria Evaluation Criteria cluster_options Chiral Epoxide Options start Define Synthetic Goal target_structure Target Molecule's Core Structure start->target_structure downstream_reactions Planned Downstream Reactions start->downstream_reactions option_bromo (2R)-2-(2-Bromoethyl)oxirane target_structure->option_bromo Requires bifunctional handle option_glycidyl (R)-(-)-Glycidyl butyrate target_structure->option_glycidyl Requires protected hydroxyl option_styrene (R)-Styrene oxide target_structure->option_styrene Requires aryl group downstream_reactions->option_bromo downstream_reactions->option_glycidyl downstream_reactions->option_styrene commercial_availability Commercial Availability & Cost decision Select Optimal Synthon commercial_availability->decision commercial_availability->decision characterization_data Availability of Characterization Data characterization_data->decision characterization_data->decision option_bromo->commercial_availability option_bromo->characterization_data Limited option_glycidyl->commercial_availability option_glycidyl->characterization_data Extensive option_styrene->commercial_availability option_styrene->characterization_data Extensive

Sources

A Comparative Guide to the Resolution of 4-Bromo-1,2-Epoxybutane: Enzymatic vs. Chemical Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and fine chemical production, the obtainment of enantiomerically pure compounds is paramount. Chiral epoxides, such as (R)- and (S)-4-bromo-1,2-epoxybutane, are highly valuable building blocks due to their versatile reactivity, allowing for the introduction of complex functionalities with stereochemical control. The resolution of racemic mixtures of these epoxides into their constituent enantiomers is a critical step in many synthetic routes. This guide provides an in-depth, objective comparison of two prominent methods for the kinetic resolution of 4-bromo-1,2-epoxybutane: enzymatic resolution using epoxide hydrolases and chemical resolution employing chiral catalysts.

The Strategic Importance of Chiral 4-Bromo-1,2-Epoxybutane

4-Bromo-1,2-epoxybutane possesses two key reactive sites: the epoxide ring and the carbon-bromine bond. This dual functionality makes it a versatile precursor for a wide array of chiral molecules, including amino alcohols, diols, and other functionalized heterocycles that are common motifs in active pharmaceutical ingredients (APIs). The stereochemistry at the epoxide's carbon atoms dictates the absolute configuration of the final product, making enantioselective synthesis or resolution a necessity.

Principles of Kinetic Resolution: A Tale of Two Catalysts

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst or reagent. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer, both in high enantiomeric excess. In the context of 4-bromo-1,2-epoxybutane, this is typically achieved through enantioselective epoxide opening.

The Enzymatic Approach: Precision Biocatalysis with Epoxide Hydrolases

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes. Epoxide hydrolases (EHs) are a class of enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols.[1] In a racemic mixture of epoxides, a chiral EH will preferentially bind to and hydrolyze one enantiomer at a much higher rate, leaving the unreacted epoxide enantiomer in high enantiomeric purity.

A well-studied and industrially relevant epoxide hydrolase is the enzyme from the bacterium Agrobacterium radiobacter AD1 (EchA).[2][3] This enzyme has been shown to have a broad substrate scope and exhibits excellent enantioselectivity in the hydrolysis of various terminal epoxides.[4] The catalytic mechanism involves a nucleophilic attack by an aspartate residue in the enzyme's active site on one of the epoxide carbons, forming a covalent ester intermediate. A subsequent hydrolysis step, facilitated by a catalytic triad, releases the diol product and regenerates the enzyme.[2]

The Chemical Approach: The Power of Chiral Metal Complexes

Chemical kinetic resolution employs chiral metal complexes as catalysts to achieve enantioselective transformations. For the hydrolytic kinetic resolution (HKR) of terminal epoxides, the chiral (salen)Co(III) complex, often referred to as Jacobsen's catalyst, is a highly effective and widely used system.[5][6][7] This catalyst facilitates the addition of water to one enantiomer of the racemic epoxide with high selectivity.

The mechanism of the Jacobsen HKR is believed to involve a cooperative bimetallic pathway where one molecule of the (salen)Co(III) complex activates the epoxide by acting as a Lewis acid, while a second molecule delivers the nucleophile (water). This dual activation model accounts for the high reactivity and enantioselectivity observed across a broad range of terminal epoxide substrates.[8]

Head-to-Head Comparison: Enzymatic vs. Chemical Resolution

To provide a practical comparison, we will analyze key performance indicators for both methods. While direct comparative studies on 4-bromo-1,2-epoxybutane are scarce, data from structurally analogous substrates, such as epibromohydrin and other functionalized terminal epoxides, offer valuable insights.

Performance MetricEnzymatic Resolution (Epoxide Hydrolase)Chemical Resolution (Jacobsen's Catalyst)
Enantioselectivity (ee%) Typically high to excellent (>95% ee for the unreacted epoxide). Can be further improved through protein engineering.[4]Excellent, often achieving >99% ee for the unreacted epoxide across a wide range of substrates.[5][6]
Yield Theoretical maximum of 50% for the unreacted epoxide.Theoretical maximum of 50% for the unreacted epoxide.
Reaction Conditions Mild conditions: typically aqueous buffer, room temperature, and neutral pH.Generally mild conditions: often room temperature, can be run neat or with minimal solvent.[5]
Catalyst Loading Can be performed with whole cells or purified enzymes. Effective catalyst concentration can be low.Low catalyst loadings are effective, typically in the range of 0.2–2.0 mol%.[5][6]
Substrate Scope Broad, but can be enzyme-dependent. Protein engineering can be used to tailor substrate specificity.[4]Exceptionally broad for terminal epoxides, including those with various functional groups.[5][6]
Cost & Accessibility Enzyme production can be cost-effective through fermentation. A wide variety of EHs are commercially available or can be produced in-house.The chiral salen ligand and cobalt precursor are commercially available, making the catalyst accessible. The catalyst can also be recycled.[5]
Environmental Impact Generally considered a "green" technology due to the use of water as a solvent and biodegradable catalysts.Utilizes an organic ligand and a metal catalyst. However, low catalyst loadings and the potential for recycling mitigate environmental impact. The use of water as a nucleophile is also an advantage.
Development Effort May require screening of different enzymes or protein engineering to achieve optimal performance for a specific substrate.The catalyst is generally effective for a broad range of substrates without modification.

Experimental Protocols

The following are representative, detailed protocols for the enzymatic and chemical kinetic resolution of a racemic terminal epoxide, adaptable for 4-bromo-1,2-epoxybutane.

Enzymatic Resolution Protocol (Whole-Cell Biocatalysis)

This protocol is based on the use of whole cells of Agrobacterium radiobacter AD1 expressing epoxide hydrolase.

Materials:

  • Racemic 4-bromo-1,2-epoxybutane

  • Agrobacterium radiobacter AD1 cells (or another suitable microorganism expressing a stereoselective EH)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Equipment for cell cultivation and reaction monitoring (e.g., shaker, centrifuge, GC or HPLC with a chiral column)

Procedure:

  • Cell Cultivation: Cultivate Agrobacterium radiobacter AD1 in a suitable growth medium to obtain a sufficient cell mass. Harvest the cells by centrifugation and wash with phosphate buffer.

  • Reaction Setup: Prepare a suspension of the cells in the phosphate buffer. The cell concentration will need to be optimized for the specific reaction.

  • Substrate Addition: Add racemic 4-bromo-1,2-epoxybutane to the cell suspension. The final substrate concentration should be optimized to avoid substrate inhibition and ensure good reaction kinetics.

  • Reaction: Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30 °C).

  • Monitoring: Monitor the progress of the reaction by periodically taking samples, extracting with an organic solvent, and analyzing the enantiomeric excess of the remaining epoxide and the formation of the diol product by chiral GC or HPLC.

  • Work-up: Once the desired conversion (typically around 50%) and enantiomeric excess are reached, stop the reaction. Separate the cells by centrifugation.

  • Extraction and Purification: Extract the aqueous phase with an organic solvent. Combine the organic layers, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The unreacted (S)- or (R)-4-bromo-1,2-epoxybutane can then be purified by column chromatography or distillation.

Enzymatic_Resolution_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis_purification Analysis & Purification Cultivation Cell Cultivation (Agrobacterium radiobacter AD1) Harvesting Harvest & Wash Cells Cultivation->Harvesting ReactionSetup Cell Suspension in Buffer Harvesting->ReactionSetup SubstrateAdd Add Racemic Epoxide ReactionSetup->SubstrateAdd Incubation Incubation with Shaking SubstrateAdd->Incubation Monitoring Reaction Monitoring (Chiral GC/HPLC) Incubation->Monitoring Periodic Sampling Workup Centrifugation & Extraction Incubation->Workup Reaction Completion Purification Purification of Enantioenriched Epoxide Workup->Purification

Enzymatic Resolution Workflow

Chemical Resolution Protocol (Jacobsen's Catalyst)

This protocol is a general procedure for the hydrolytic kinetic resolution of terminal epoxides using Jacobsen's catalyst.[5][6]

Materials:

  • Racemic 4-bromo-1,2-epoxybutane

  • (R,R)- or (S,S)-(salen)Co(III)OAc (Jacobsen's catalyst)

  • Water (distilled or deionized)

  • Solvent (optional, e.g., THF or tert-butyl methyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Equipment for reaction monitoring (e.g., GC or HPLC with a chiral column)

Procedure:

  • Catalyst Activation (if starting from Co(II)): If using the (salen)Co(II) complex, it is typically oxidized in situ to the active Co(III) species by air in the presence of a Brønsted acid (e.g., acetic acid).

  • Reaction Setup: To a flask containing the chiral (salen)Co(III) catalyst (0.2-2.0 mol%), add the racemic 4-bromo-1,2-epoxybutane. The reaction can often be run neat. If a solvent is required for solubility or viscosity reasons, it can be added at this stage.

  • Water Addition: Cool the mixture (if necessary, e.g., to 0 °C) and add 0.5 equivalents of water relative to the racemic epoxide.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Follow the reaction progress by chiral GC or HPLC to determine the enantiomeric excess of the remaining epoxide and the conversion.

  • Work-up: Once the reaction has reached approximately 50% conversion, the reaction can be stopped.

  • Purification: The enantioenriched 4-bromo-1,2-epoxybutane can be directly purified from the reaction mixture by vacuum distillation or column chromatography to separate it from the diol byproduct and the catalyst.

Chemical_Resolution_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis_purification Analysis & Purification Catalyst Jacobsen's Catalyst ((salen)Co(III)) Mix Mix Catalyst & Epoxide Catalyst->Mix Epoxide Racemic Epoxide Epoxide->Mix WaterAdd Add Water (0.5 eq) Mix->WaterAdd Stir Stir at Room Temp WaterAdd->Stir Monitoring Reaction Monitoring (Chiral GC/HPLC) Stir->Monitoring Periodic Sampling Purification Purification (Distillation/Chromatography) Stir->Purification ~50% Conversion Product Enantioenriched Epoxide Purification->Product

Chemical Resolution Workflow

Conclusion: Choosing the Right Tool for the Job

Both enzymatic and chemical kinetic resolutions are powerful and practical methods for obtaining enantiopure 4-bromo-1,2-epoxybutane. The choice between the two will depend on the specific requirements of the synthesis, available resources, and desired scale of production.

  • Enzymatic resolution offers the advantages of being a "greener" technology with mild reaction conditions. It is particularly well-suited for large-scale industrial processes where the cost-effectiveness of enzyme production can be fully realized. However, it may require an initial investment in screening for a suitable enzyme or in protein engineering to optimize performance.

  • Chemical resolution with Jacobsen's catalyst provides exceptional predictability and a broad substrate scope with excellent enantioselectivities. The catalyst is readily accessible, and the procedure is often straightforward to implement in a standard organic synthesis laboratory. This method is highly attractive for both lab-scale synthesis and industrial applications where a robust and versatile system is required.

Ultimately, both approaches represent state-of-the-art technologies that empower chemists to access valuable chiral building blocks with high efficiency and stereocontrol. The selection of the optimal method will be guided by a careful consideration of the factors outlined in this guide, ensuring the successful and efficient synthesis of the target chiral molecules.

References

  • Jacobsen, E. N. Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Acc. Chem. Res.2000 , 33 (6), 421–431. [Link]

  • Schaus, S. E.; Brandes, B. D.; Larrow, J. F.; Tokunaga, M.; Hansen, K. B.; Gould, A. E.; Furrow, M. E.; Jacobsen, E. N. Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. J. Am. Chem. Soc.2002 , 124 (7), 1307–1315. [Link]

  • Rui, L.; Cao, Y.; Lin, Z.; Wang, Y.; Chen, Y.; Wu, Q.; Yin, J. Protein Engineering of Epoxide Hydrolase from Agrobacterium radiobacter AD1 for Enhanced Activity and Enantioselective Production of (R)-1-Phenylethane-1,2-Diol. Appl. Environ. Microbiol.2005 , 71 (8), 4378–4385. [Link]

  • Larrow, J. F.; Quigley, P. F. Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. In Comprehensive Chirality; Carreira, E. M., Yamamoto, H., Eds.; Elsevier, 2012; Vol. 9, pp 183–207. [Link]

  • Nardini, M.; Rink, R.; Janssen, D. B.; Dijkstra, B. W. The x-ray structure of epoxide hydrolase from Agrobacterium radiobacter AD1. An enzyme to detoxify harmful epoxides. J. Biol. Chem.1999 , 274 (21), 14579–14586. [Link]

  • van Loo, B.; Kingma, J.; de Vries, E. J.; Janssen, D. B. Preparation of enantiopure epoxides by biocatalytic kinetic resolution. Wageningen University and Research, 2004. [Link]

  • Tokunaga, M.; Larrow, J. F.; Kakiuchi, F.; Jacobsen, E. N. Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides by Means of Catalytic Hydrolysis. Science1997 , 277 (5328), 936–938. [Link]

  • Nielsen, L. P. C.; Stevenson, C. P.; Blackmond, D. G.; Jacobsen, E. N. Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. J. Am. Chem. Soc.2004 , 126 (5), 1360–1362. [Link]

  • Rui, L.; Reetz, M. T. Protein engineering of epoxide hydrolase from Agrobacterium radiobacter AD1 for enhanced activity and enantioselective production of (R)-1-phenylethane-1,2-diol. Appl. Microbiol. Biotechnol.2005 , 68 (5), 607–614. [Link]

  • Rink, R.; Fennema, M.; Smids, M.; Dehmel, U.; Janssen, D. B. Primary Structure and Catalytic Mechanism of the Epoxide Hydrolase from Agrobacterium radiobacter AD1. J. Biol. Chem.1997 , 272 (23), 14650–14657. [Link]

  • Nardini, M.; van der Werf, M. J.; Dijkstra, B. W.; Janssen, D. B. The x-ray structure of epoxide hydrolase from Agrobacterium radiobacter AD1. An enzyme to detoxify harmful epoxides. FEBS Lett.1999 , 460 (3), 513–517. [Link]

  • Choi, W. J. Biotechnological production of enantiopure epoxides by enzymatic kinetic resolution. Appl. Microbiol. Biotechnol.2009 , 84 (2), 239–247. [Link]

  • Kemper, S.; Hrobárik, P.; Kaupp, M.; Schlörer, N. E. Jacobsen's Catalyst for Hydrolytic Kinetic Resolution: Structure Elucidation of Paramagnetic Co(III) Salen Complexes in Solution via Combined NMR and Quantum Chemical Studies. J. Am. Chem. Soc.2009 , 131 (12), 4172–4173. [Link]

  • Schaus, S. E.; Brandes, B. D.; Larrow, J. F.; Tokunaga, M.; Hansen, K. B.; Gould, A. E.; Furrow, M. E.; Jacobsen, E. N. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. J. Am. Chem. Soc.2002 , 124(7), 1307-15. [Link]

  • Rink, R.; Spelberg, J. H. L.; Kingma, J.; van der Deen, H.; Kellogg, R. M.; Janssen, D. B. Kinetic mechanism of the enantioselective conversion of styrene oxide by epoxide hydrolase from Agrobacterium radiobacter AD1. Biochemistry1998 , 37 (51), 17793–17800. [Link]

  • Archelas, A.; Furstoss, R. Chemoenzymatic synthesis of natural products. Top. Curr. Chem.2001 , 216, 159–199. [Link]

  • Goyal, P.; Zheng, X.; Weck, M. Enhanced Cooperativity in Hydrolytic Kinetic Resolution of Epoxides Using Poly(styrene) Resin-Supported Dendronized Co-(Salen) Catalysts. Adv. Synth. Catal.2008 , 350, 1816-1822. [Link]

  • Rood, M. T.; Rulliere, P.; Priest, C.; Hauer, B.; Reetz, M. T. Active site engineering of the epoxide hydrolase from Agrobacterium radiobacter AD1 to enhance aerobic mineralization of cis-1,2-dichloroethylene in cells expressing an evolved toluene ortho-monooxygenase. Appl. Environ. Microbiol.2009 , 75 (1), 146–152. [Link]

  • Kim, J.; Hwang, S. H.; Hammock, B. D. Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis. Molecules2023 , 28 (7), 3045. [Link]

  • Rui, L.; Reetz, M. T. Protein engineering of epoxide hydrolase from Agrobacterium radiobacter AD1 for enhanced activity and enantioselective production of (R)-1-phenylethane-1,2-diol. Appl. Microbiol. Biotechnol.2005 , 68 (5), 607–614. [Link]

  • Kim, M. S.; Park, J. H.; Lee, J. H.; Kim, P.; Kim, J.; Kim, E.; Lee, K.; Kang, J. S.; Kim, Y. C. Inhibition of soluble epoxide hydrolase by phytochemical constituents of the root bark of Ulmus davidiana var. japonica. J. Enzyme Inhib. Med. Chem.2016 , 31 (sup3), 157–162. [Link]

  • Svec, F.; Lv, Y. Nonenzymatic hydrolysis of 1,2:3,4‐diepoxybutane: A kinetic study including pH, temperature, and ion effects. Environ. Toxicol. Chem.2019 , 38 (1), 71–78. [Link]

  • Sanfilippo, C.; Patti, A. Epoxide hydrolase activity in the aqueous extracts of vegetable flours and application to the stereoselective hydrolysis of limonene oxide. Mol. Catal.2022 , 529, 112626. [Link]

Sources

A Senior Application Scientist's Guide to the Chiral HPLC Separation of (R)- and (S)-4-Bromo-1,2-Epoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

An expert comparison guide on the HPLC separation of (R)- and (S)-4-bromo-1,2-epoxybutane enantiomers for researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical synthesis, the stereochemical purity of building blocks is not merely a quality metric; it is a fundamental determinant of a drug's efficacy and safety. The enantiomers of 4-bromo-1,2-epoxybutane serve as critical chiral synthons for a variety of active pharmaceutical ingredients. Consequently, the ability to accurately resolve and quantify these enantiomers is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for this separation, grounded in established chiral recognition principles.

The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral chromatography overcomes this by introducing a chiral stationary phase (CSP), creating a diastereomeric relationship between the enantiomers and the CSP. This results in differential retention times, allowing for their separation. Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are often the first choice for separating a wide range of racemates due to their broad applicability and the diverse chiral recognition mechanisms they employ, including hydrogen bonding and dipole-dipole interactions.

For a small, polar, and relatively volatile compound like 4-bromo-1,2-epoxybutane, both gas and liquid chromatography are viable options. However, HPLC is frequently preferred due to its versatility, robustness, and milder analytical conditions, which prevent potential degradation of the epoxide ring.

Comparative Analysis of Chiral Stationary Phases

Chiral Stationary Phase (CSP)Typical Mobile PhasePrinciple of SeparationAdvantagesDisadvantages
Polysaccharide-based (e.g., Amylose or Cellulose derivatives) Normal Phase (Hexane/Isopropanol)Combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.Broad applicability, high success rate for a variety of compounds, robust and long-lasting.Can be sensitive to mobile phase composition; may require solvent-based sample injection.
Pirkle-type (e.g., DNB-phenylglycine) Normal Phase (Hexane/Isopropanol)Primarily π-π interactions, hydrogen bonding, and dipole stacking between the analyte and the electron-deficient/electron-rich CSP.Well-understood mechanism, often provides high efficiency.Narrower applicability compared to polysaccharide phases; requires the analyte to have specific functional groups.
Macrocyclic Glycopeptide (e.g., Vancomycin, Teicoplanin) Reversed-Phase or Polar Organic ModeComplex mechanism involving hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure.Can operate in multiple mobile phase modes, offering flexibility.May exhibit lower efficiency for small, neutral molecules; can be more expensive.

Based on the structure of 4-bromo-1,2-epoxybutane, which contains a polar epoxide ring and a bromine atom capable of dipole interactions, polysaccharide-based CSPs represent the most promising starting point for method development.

Recommended Experimental Protocol: Chiral HPLC

This protocol is designed as a robust starting point for the separation of (R)- and (S)-4-bromo-1,2-epoxybutane, based on extensive experience with similar small epoxide molecules.

1. Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, and column thermostat.

  • UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Column: A polysaccharide-based column, such as one based on amylose tris(3,5-dimethylphenylcarbamate), is recommended.

  • Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Sample: A racemic standard of 4-bromo-1,2-epoxybutane, and individual enantiomer standards if available, dissolved in the mobile phase.

2. Chromatographic Conditions:

  • Mobile Phase: 95:5 (v/v) n-Hexane / Isopropanol. Rationale: A high percentage of the non-polar solvent (hexane) ensures sufficient interaction with the CSP, while a small amount of the polar modifier (IPA) helps to elute the analytes in a reasonable time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. Rationale: Temperature control is crucial for reproducible retention times and resolution.

  • Detection Wavelength: 210 nm. Rationale: The epoxide does not have a strong chromophore, so detection at a low UV wavelength is necessary to achieve adequate sensitivity.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Prepare a stock solution of racemic 4-bromo-1,2-epoxybutane at 1 mg/mL in the mobile phase.

  • Perform serial dilutions to determine the optimal concentration for detection without overloading the column.

  • Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter if any particulates are present.

4. Data Analysis and System Suitability:

  • Inject the racemic standard. The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.

  • Calculate the key performance parameters:

    • Retention Factor (k'): (tR - t0) / t0

    • Selectivity Factor (α): k'2 / k'1

    • Resolution (Rs): 2(tR2 - tR1) / (w1 + w2)

  • Inject individual enantiomer standards (if available) to confirm the elution order.

Workflow and Optimization

The process of developing and validating a chiral separation method follows a logical progression.

G cluster_prep Preparation cluster_method Method Development cluster_run Analysis cluster_eval Evaluation prep_sample Sample & Standard Preparation inject Inject Racemic Standard prep_sample->inject prep_mobile Mobile Phase Preparation param_set Set Flow Rate, Temp, & Wavelength prep_mobile->param_set col_select Select Chiral Column (CSP) mp_opt Optimize Mobile Phase (Hexane/IPA) col_select->mp_opt mp_opt->param_set param_set->inject acquire Acquire Chromatogram inject->acquire calc Calculate Rs, α, k' acquire->calc eval_res Evaluate Resolution (Rs > 1.5?) calc->eval_res eval_res->mp_opt  No, Adjust %IPA confirm_order Confirm Elution Order (with standards) eval_res->confirm_order  Yes

Chiral HPLC method development workflow.

Alternative Technique: Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like 4-bromo-1,2-epoxybutane, Chiral GC presents a viable and powerful alternative to HPLC.

Comparative Overview: HPLC vs. GC

FeatureChiral HPLCChiral GC
Principle Partitioning between a liquid mobile phase and a solid chiral stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid chiral stationary phase.
Instrumentation HPLC system with pump, injector, column oven, and detector (e.g., UV).GC system with gas source, injector, oven, and detector (e.g., FID).
Sample Requirements Soluble in mobile phase.Volatile and thermally stable.
Typical CSP Polysaccharide derivatives, Pirkle-type.Cyclodextrin derivatives.
Speed Analysis times are typically 5-20 minutes.Can offer faster analysis times, often under 10 minutes.
Resolution Good to excellent.Often provides very high resolution and sharp peaks.
Ideal For Broad range of compounds, including non-volatile and thermally labile molecules.Volatile, thermally stable small molecules.

Expert Recommendation:

While Chiral GC can offer higher efficiency and speed for this specific analyte, Chiral HPLC is recommended as the more robust and versatile platform for a drug development environment. The HPLC method is less susceptible to issues related to sample matrix complexity and avoids the potential for thermal degradation in the GC injector port. The established protocol using a polysaccharide-based CSP provides a high probability of success with minimal method development time.

This guide provides a comprehensive framework for the successful separation of (R)- and (S)-4-bromo-1,2-epoxybutane enantiomers. By understanding the principles of chiral recognition and following a logical, data-driven method development workflow, researchers can confidently establish a reliable and reproducible analytical method critical for the advancement of their research and development objectives.

A Comparative Guide to the Impurity Profile of Commercial (2R)-2-(2-Bromoethyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chiral Epoxides in Pharmaceutical Synthesis

In the landscape of modern drug development, the stereochemical integrity of synthetic intermediates is paramount. Chiral epoxides, such as (2R)-2-(2-Bromoethyl)oxirane, are invaluable building blocks, enabling the construction of complex molecular architectures with precise stereocontrol.[1][2] The presence of both a reactive epoxide ring and a bromoethyl group makes this molecule a versatile synthon for introducing chiral centers and extending carbon chains in the synthesis of active pharmaceutical ingredients (APIs). However, the synthetic utility of this reagent is intrinsically linked to its purity. Even trace-level impurities can have a profound impact on the outcome of subsequent reactions, the purity of the final API, and potentially, its safety and efficacy.

This guide provides an in-depth analysis of the typical impurity profile of commercial (2R)-2-(2-Bromoethyl)oxirane. We will explore the common synthetic routes to this chiral epoxide and elucidate the likely process-related and stereoisomeric impurities. Furthermore, we will present a comparative analysis with a relevant alternative chiral building block, (R)-glycidyl butyrate, to highlight the differences in their impurity profiles. This comparison is supported by detailed experimental protocols for the analytical methodologies required to identify and quantify these impurities, empowering researchers to make informed decisions in their selection and application of these critical reagents.

Synthetic Origins and the Genesis of Impurities

A deep understanding of the manufacturing process is fundamental to anticipating the impurity profile of any chemical intermediate. For (2R)-2-(2-Bromoethyl)oxirane, a prevalent and industrially scalable method for achieving high enantiomeric purity is the Jacobsen Hydrolytic Kinetic Resolution (HKR) of racemic 2-(2-bromoethyl)oxirane.[3][4]

The HKR process utilizes a chiral cobalt-salen complex to selectively hydrolyze one enantiomer of the racemic epoxide, leaving the desired, unreacted enantiomer in high enantiomeric excess.[3][5] While highly effective, this process inherently introduces a specific set of potential impurities that must be carefully monitored and controlled.

Diagram: Jacobsen Hydrolytic Kinetic Resolution Workflow

HKR_Workflow racemate Racemic 2-(2-Bromoethyl)oxirane reaction Hydrolytic Kinetic Resolution racemate->reaction catalyst Chiral (salen)Co(III) Catalyst + H₂O catalyst->reaction separation Purification (e.g., Distillation) reaction->separation product (2R)-2-(2-Bromoethyl)oxirane (Desired Product) separation->product byproduct (S)-1-Bromo-3,4-butanediol (Byproduct) separation->byproduct

Caption: Workflow of Jacobsen HKR for (2R)-2-(2-Bromoethyl)oxirane.

A Comparative Analysis: (2R)-2-(2-Bromoethyl)oxirane vs. (R)-Glycidyl Butyrate

To provide a comprehensive perspective, we will compare the impurity profile of (2R)-2-(2-Bromoethyl)oxirane with that of another widely used chiral building block, (R)-glycidyl butyrate . This alternative is often synthesized from a different chiral precursor, (S)-epichlorohydrin, leading to a distinct set of potential impurities.[6]

Table 1: Comparative Impurity Profile
Impurity Class(2R)-2-(2-Bromoethyl)oxirane (from HKR)(R)-Glycidyl Butyrate (from (S)-Epichlorohydrin)Rationale for Presence and Significance
Enantiomeric Impurity (S)-2-(2-Bromoethyl)oxirane(S)-Glycidyl butyrateThe primary measure of chiral purity. Incomplete resolution or racemization during synthesis/workup can lead to the presence of the undesired enantiomer.
Key Process-Related Impurity (S)-1-Bromo-3,4-butanediol(S)-3-Chloro-1,2-propanediol 1-(n-butyrate)The diol is the direct byproduct of the HKR. The chlorinated ester is a potential intermediate from the reaction of epichlorohydrin with butyric acid.
Other Potential Impurities Racemic 1-bromo-3,4-butanediol, Residual CatalystUnreacted (S)-epichlorohydrin, Butyric anhydride, TriethylamineThese can arise from incomplete reaction, side reactions, or carry-over from the manufacturing process.
Genotoxic Potential High - contains both an epoxide and an alkyl bromide moiety.Moderate - contains an epoxide moiety.Epoxides and alkyl halides are recognized as structural alerts for genotoxicity and are strictly controlled under guidelines such as ICH M7.

Experimental Protocols for Impurity Profiling

The following protocols provide detailed methodologies for the comprehensive analysis of the impurity profile of (2R)-2-(2-Bromoethyl)oxirane.

Protocol 1: Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify the enantiomeric impurity, (S)-2-(2-Bromoethyl)oxirane.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or equivalent, is recommended for the separation of epoxide enantiomers.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The ratio can be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a standard of the racemic 2-(2-bromoethyl)oxirane to determine the retention times of the (R)- and (S)-enantiomers.

    • Inject the sample solution.

    • Integrate the peak areas for both enantiomers to calculate the enantiomeric excess (% ee).

Diagram: Chiral HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Dissolve sample in mobile phase injection Inject sample onto chiral column sample->injection separation Isocratic elution with Hexane/IPA injection->separation detection UV Detection at 210 nm separation->detection integration Integrate peak areas of enantiomers detection->integration calculation Calculate % Enantiomeric Excess integration->calculation

Caption: Workflow for chiral purity analysis by HPLC.

Protocol 2: Analysis of Process-Related Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile and semi-volatile impurities, such as the diol byproduct and residual starting materials.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A mid-polarity column, such as a DB-1701 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC).

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and by running standards of suspected impurities if available.

    • Quantify impurities using an internal or external standard method.

Trustworthiness and Self-Validating Systems

The reliability of any impurity profile analysis hinges on the validation of the analytical methods. In accordance with ICH Q2(R1) guidelines, the described HPLC and GC-MS methods should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limit of detection (LOD) and quantification (LOQ) for all identified impurities.[7] A robustly validated method ensures that the data generated is accurate and reliable, providing a trustworthy assessment of the product's quality.

Conclusion: A Data-Driven Approach to Quality

The impurity profile of a chiral building block like (2R)-2-(2-Bromoethyl)oxirane is a critical quality attribute that directly influences its performance in pharmaceutical synthesis. A thorough understanding of the synthetic route, coupled with the application of validated, high-resolution analytical techniques, is essential for ensuring the quality and consistency of this vital intermediate. This guide has provided a framework for understanding and assessing the impurity profile of commercial (2R)-2-(2-Bromoethyl)oxirane, offering a comparative perspective and detailed experimental protocols. By adopting a data-driven and scientifically rigorous approach to impurity profiling, researchers and drug development professionals can mitigate risks and enhance the robustness of their synthetic processes.

References

  • ChemBK. (2024, April 9). 2-(2-bromoethyl)oxirane. Retrieved from [Link]

  • Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307–1315.
  • Sulimani, L., Molotsky, T., Kettenring, J., & Barel, O. (n.d.). Quantification of Genotoxic Impurities (GTIs) in Active Pharmaceutical Ingredient (API) Using Gas Chromatography/ Mass Spectrometry (GC/MS) Selected Ion Monitoring (SIM) Method. TEVA Pharmaceutical.
  • Wikipedia. (2023, December 19). Kinetic resolution. In Wikipedia. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140.
  • Google Patents. (n.d.). CN101723920A - Process for synthesizing (R)-Glycidyl butyrate.
  • Nielsen, L. P. C., Stevenson, C. P., Blackmond, D. G., & Jacobsen, E. N. (2004). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society, 126(5), 1360–1362.
  • Jinma Pharma(Wuhan) Co., Ltd. (n.d.). 4-Bromo-1,2-epoxy-butane;(2-Bromoethyl)oxirane. Retrieved from [Link]

  • North, M., & O'Rourke, C. (2019). Kinetic Resolution of Epoxides with CO2 Catalyzed by a Chiral-at-Iridium Complex. Organometallics, 38(2), 356-361.
  • Otsuka, K., et al. (2015). Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-Chloro-1-butanol, in Active Pharmaceutical Ingredients. Chemical & Pharmaceutical Bulletin, 63(9), 723-728.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2020). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 11(1), 1-10.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Otsuka, K., et al. (2015). Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-chloro-1-butanol, in Active Pharmaceutical Ingredients. PubMed. Retrieved from [Link]

  • Trusiano, G., Joly-Duhamel, C., Friesen, C. M., Bongiovanni, R., & Vitale, A. (2024). Synthesis of the bromo-alkyl-oxirane by epoxidation reaction of.... Macromolecular Chemistry and Physics.
  • Jacobsen Group. (n.d.). Jacobsen HKR - The best reaction in organic chemistry?. YouTube. Retrieved from [Link]

  • Jacobsen Group. (n.d.). Hydrolytic Kinetic Resolution. Retrieved from [Link]

  • Google Patents. (n.d.). US5994600A - Method for preparing α,ω-bromochloroalkanes.
  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • van der Meer, J. R. (2005).
  • Chromatography Forum. (2011, April 6). 4-chloro-1-butanol ppm quantitation. Retrieved from [Link]

  • Jacobsen, E. N., et al. (2007). Jacobsen's Catalyst for Hydrolytic Kinetic Resolution: Structure Elucidation of Paramagnetic Co(III) Salen Complexes in Solution via Combined NMR and Quantum Chemical Studies. Journal of the American Chemical Society, 129(34), 10468-10476.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(2-Bromoethyl)oxirane. Retrieved from [Link]

  • Macmillan Group. (n.d.). Dynamic Kinetic Resolutions. Retrieved from [Link]

Sources

(2R)-2-(2-Bromoethyl)oxirane vs epibromohydrin reactivity comparison

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison: C3 vs. C4 Bromo-Epoxides in Chiral Synthesis Subtitle: A Reactivity & Application Guide for (2R)-2-(2-Bromoethyl)oxirane vs. Epibromohydrin

Executive Summary: The Linker Length Defines the Ring

For researchers in medicinal chemistry, the choice between Epibromohydrin (EBH) and (2R)-2-(2-Bromoethyl)oxirane (BEO) is rarely about simple substitution; it is a strategic decision dictating the architecture of the final heterocycle.

While both reagents function as chiral bifunctional electrophiles containing an epoxide and an alkyl bromide, they diverge fundamentally in their cyclization potential with nucleophiles (particularly amines):

  • Epibromohydrin (C3 Linker): Predominantly forms glycidyl derivatives or acyclic amino-alcohols. Intramolecular cyclization to azetidines (4-membered rings) is kinetically disfavored and requires specific Lewis acid catalysis.

  • ** (2R)-2-(2-Bromoethyl)oxirane (C4 Linker):** Acts as a "homologated" equivalent that spontaneously cyclizes with primary amines to form pyrrolidines (5-membered rings), driven by favorable 5-exo-tet kinetics.

This guide analyzes the mechanistic divergence, physical properties, and experimental protocols to support your reagent selection.

Structural & Physical Properties Comparison

PropertyEpibromohydrin (EBH) (2R)-2-(2-Bromoethyl)oxirane (BEO)
IUPAC Name (2R)-2-(Bromomethyl)oxirane(2R)-2-(2-Bromoethyl)oxirane
Common Name (R)-Epibromohydrin(R)-4-Bromo-1,2-epoxybutane
CAS Number 51594-57-1 (R-isomer)3132-64-7 (Racemic)79413-93-7 (R-isomer)13287-42-8 (Racemic)
Structure C3 Chain (Beta-bromide)C4 Chain (Gamma-bromide)
Molecular Weight 136.98 g/mol 151.00 g/mol
Boiling Point 134–136 °C (atm)~157 °C (atm) / 80 °C @ 50 mmHg
Density 1.60 g/mL1.52 g/mL
Chiral Pool Origin Tartaric acid / Allyl alcoholAspartic acid / Homoallyl alcohol

Mechanistic Reactivity Analysis

The "Ambivalent Electrophile" Problem (EBH)

Epibromohydrin presents a "dual electrophile" challenge. Under basic conditions with a primary amine (R-NH₂):

  • Attack at C3: The nucleophile preferentially attacks the less hindered epoxide carbon (C3), opening the ring to form an intermediate alkoxide/alcohol.

  • Stalled Cyclization: The resulting intermediate has a nitrogen atom gamma to the bromide. To cyclize, it must undergo a 4-exo-tet closure to form an azetidine. This process is highly strained (~26 kcal/mol ring strain) and slow.

  • Outcome: The reaction often stops at the acyclic stage or, if base is present, the nitrogen displaces the bromide to reform the epoxide (forming a glycidyl amine ) rather than the azetidine.

The "Homologated Cyclizer" Advantage (BEO)

(2R)-2-(2-Bromoethyl)oxirane contains an extra methylene group, shifting the bromide to the delta position relative to the epoxide oxygen.

  • Attack at C1: Similar to EBH, the amine attacks the terminal epoxide carbon.

  • Facile Cyclization: The intermediate places the nitrogen delta to the bromide. The subsequent closure is a 5-exo-tet cyclization.

  • Outcome: According to Baldwin’s Rules, this is kinetically favored. The reaction spontaneously yields 3-hydroxypyrrolidines with high stereoretention, a privileged scaffold in drug discovery (e.g., nornicotine derivatives, carbapenems).

Visualization of Divergent Pathways

The following diagram illustrates the kinetic divergence when reacting these epoxides with a primary amine.

ReactivityComparison cluster_legend Pathway Key Start_EBH Epibromohydrin (C3) (R)-Isomer Inter_EBH Intermediate A (Gamma-amino alcohol) Start_EBH->Inter_EBH R-NH2 Attack (C3) Start_BEO (2R)-2-(2-Bromoethyl)oxirane (C4) Inter_BEO Intermediate B (Delta-amino alcohol) Start_BEO->Inter_BEO R-NH2 Attack (C1) Prod_Azetidine Azetidine (4-membered) High Strain / Disfavored Inter_EBH->Prod_Azetidine 4-exo-tet (Slow) Prod_Glycidyl Glycidyl Amine (Re-epoxidation) Common Outcome Inter_EBH->Prod_Glycidyl Base / Displacement Prod_Pyrrolidine 3-Hydroxypyrrolidine (5-membered) Kinetically Favored Inter_BEO->Prod_Pyrrolidine 5-exo-tet (Fast) key1 Solid Arrow = Major Pathway key2 Dashed Arrow = Minor/Difficult Pathway

Caption: Kinetic divergence of amine nucleophiles with C3 vs C4 bromo-epoxides. Note the spontaneous formation of pyrrolidines from BEO compared to the stalled azetidine formation from EBH.

Experimental Protocols

Protocol A: Synthesis of Chiral 3-Hydroxypyrrolidines using BEO

Target: Efficient formation of the 5-membered ring with stereoretention.

  • Reagents: (2R)-2-(2-Bromoethyl)oxirane (1.0 eq), Primary Amine (1.1 eq), Solvent (MeOH or EtOH).

  • Procedure:

    • Dissolve the amine in methanol (0.5 M concentration).

    • Add (2R)-2-(2-Bromoethyl)oxirane dropwise at 0°C to control the exotherm of epoxide opening.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Note: This forms the acyclic intermediate.

    • Add a mild base (e.g., K₂CO₃, 2.0 eq) or heat to reflux (60°C) for 4–6 hours to drive the cyclization (displacement of bromide).

  • Workup: Concentrate solvent, partition between EtOAc/Water. Dry organic layer (Na₂SO₄).

  • Expected Yield: 75–90%.

  • Validation: Check for disappearance of the C-Br stretch in IR and the appearance of pyrrolidine protons in ¹H NMR.

Protocol B: Selective Glycidyl Amine Formation using EBH

Target: Avoiding azetidine formation to retain the reactive epoxide.

  • Reagents: Epibromohydrin (1.0 eq), Primary Amine (0.5 eq - excess EBH prevents polymerization), Water/MeOH.

  • Procedure:

    • Add amine slowly to a stirred emulsion of Epibromohydrin and water at 0°C.

    • Maintain temperature <10°C to favor C3 attack over C2 attack.

    • Stir for 1 hour.

    • Treat with aqueous NaOH (1.1 eq) at 0°C to effect dehydrohalogenation (re-closing the epoxide).

  • Outcome: The product is the N-glycidyl amine , not the azetidine.

  • Note: To force azetidine formation, one must typically use specific catalysts like La(OTf)₃ in non-coordinating solvents [1].

Safety & Handling

Both compounds are alkylating agents and must be handled with extreme caution in a fume hood.

  • Genotoxicity: EBH is a known mutagen and potential carcinogen. BEO should be treated with the same level of precaution due to the bromo-epoxide motif.

  • Volatility: EBH is more volatile; BEO (higher MW) is slightly easier to handle but still requires adequate ventilation.

  • Neutralization: Quench spills with 10% aqueous sodium thiosulfate.

References

  • Uesugi, S., et al. "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines."[1] Frontiers in Chemistry, 2023. Link

  • Lizza, J. R., & Moura-Letts, G. "Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols." Synthesis, 2017. Link

  • ChemicalBook.[2] "(S)-4-Bromo-1,2-epoxybutane Product Information." Link

  • BLDpharm. "(R)-4-Bromo-1,2-epoxybutane MSDS and Properties." Link

  • Baldwin, J. E. "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, 1976. (Foundational theory for 4-exo vs 5-exo selectivity).

Sources

Navigating the Chiral Landscape: A Comparative Guide to Reference Materials for Bromo-Epoxides

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical development and chiral synthesis, the accuracy of analytical measurements is paramount. Chiral bromo-epoxides, valuable intermediates in the synthesis of complex molecules, present a significant analytical challenge due to their stereochemistry. The precise quantification of enantiomeric purity is not just a regulatory hurdle but a critical factor in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of available reference materials for chiral bromo-epoxides, with a focus on practical, field-proven insights for researchers, scientists, and drug development professionals. In the absence of readily available certified reference materials (CRMs) for this specific class of compounds, we will delve into the essential process of selecting, qualifying, and implementing in-house secondary standards.

The Challenge: A Dearth of Certified Reference Materials

An extensive search of commercially available standard reference materials reveals a notable absence of certified standards specifically for chiral bromo-epoxides from metrological institutes like NIST. While these organizations provide a range of SRMs for organic compounds, the niche nature of chiral bromo-epoxides means that researchers must often rely on alternative solutions. This guide, therefore, shifts the focus from a direct comparison of non-existent CRMs to a more practical and necessary approach: the rigorous in-house qualification of commercially available, non-certified reference materials.

The Solution: Establishing a Self-Validating System for In-House Reference Standards

The foundation of accurate chiral analysis in the absence of CRMs is the establishment of a robust, self-validating system for qualifying in-house reference materials. This process involves a meticulous evaluation of commercially available chiral bromo-epoxides to ascertain their chemical purity and enantiomeric excess. This approach aligns with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH), which emphasize the importance of well-characterized reference standards.[1][2][3]

The following sections will provide a detailed workflow for selecting and qualifying these materials, transforming a commercially available reagent into a reliable in-house standard.

Selecting a Candidate Reference Material: A Comparative Overview of Commercial Suppliers

Several chemical suppliers offer chiral bromo-epoxides in both racemic and enantiomerically enriched forms. The selection of a suitable candidate for an in-house reference material should be based on the supplier's reputation, the availability of comprehensive analytical data, and the stated purity. Below is a comparative table of common chiral bromo-epoxides and their typical commercial availability.

CompoundSupplier ExamplesAvailable FormsStated Purity (Typical)Key Considerations
Epibromohydrin Sigma-Aldrich, TCI, Spectrum Chemical, Sinochem NanjingRacemic, (R)-enantiomer, (S)-enantiomer>97% - 98%Often available in higher quantities. Certificate of Analysis should be requested to check for enantiomeric purity data.
(4-Bromostyrene) oxide Benchchem, various research chemical suppliersRacemic, (S)-enantiomer, (R)-enantiomer>97%Important for toxicology and metabolic studies.[4] Enantiomeric excess data is critical.

It is imperative to contact the supplier directly to obtain the most recent Certificate of Analysis (CoA) for a specific lot before purchase. The CoA should be scrutinized for information on chemical purity (e.g., by GC or NMR) and, ideally, an indication of enantiomeric purity.

The Workflow for Qualifying an In-House Chiral Bromo-Epoxide Reference Standard

The qualification of an in-house reference standard is a multi-step process that requires a combination of analytical techniques to unequivocally establish its identity, purity, and enantiomeric composition.

Reference_Standard_Qualification_Workflow cluster_Selection 1. Candidate Selection cluster_Characterization 2. Comprehensive Characterization cluster_Validation 3. Documentation & Implementation A Identify Commercial Suppliers B Request & Review CoA A->B C Procure Candidate Material B->C D Identity Confirmation (NMR, MS) C->D E Chemical Purity Assessment (qNMR, HPLC-UV, GC-FID) D->E F Enantiomeric Purity (e.e.) Determination (Chiral HPLC/GC) D->F G Generate Internal CoA F->G H Establish Storage & Handling Procedures G->H I Implement as In-House Reference Standard H->I Qualification_Logic Start Start Qualification Identity Identity Confirmed? (NMR, MS) Start->Identity Purity Chemical Purity ≥ 99.5%? (qNMR, HPLC) Identity->Purity Yes Fail Reject Material Identity->Fail No Enantiopurity Enantiomeric Excess ≥ 99.8%? (Chiral HPLC/GC) Purity->Enantiopurity Yes Purity->Fail No Pass Qualified as Reference Standard Enantiopurity->Pass Yes Enantiopurity->Fail No

Sources

Safety Operating Guide

(2R)-2-(2-Bromoethyl)oxirane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2R)-2-(2-Bromoethyl)oxirane Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, EHS Officers, and Drug Discovery Chemists[1][2][3]

Executive Directive: The "Zero-Exposure" Standard

As a Senior Application Scientist, my primary directive to you is unequivocal: (2R)-2-(2-Bromoethyl)oxirane is a dual-threat alkylating agent. It possesses two distinct electrophilic sites—the strained epoxide ring and the primary alkyl bromide.[1][2][3] Both are capable of alkylating DNA, making this compound a potent mutagen and potential carcinogen.

Do not treat this as a standard organic solvent. Standard evaporation in a fume hood is strictly prohibited due to volatility and toxicity. Disposal must follow a "Contain and Destroy" methodology, prioritizing professional incineration over in-lab neutralization whenever possible.[1]

Chemical Intelligence & Risk Profile

Effective disposal requires understanding the enemy. This compound is chemically designed to react with nucleophiles (like your DNA).

PropertyDataOperational Implication
CAS Number 116661-86-0 (Specific) / 3132-64-7 (Racemic)Use for waste manifesting.[1][2][3]
Molecular Formula C4H7BrOHalogenated. Must NOT go into general organic waste.[2][3]
Flash Point ~45°C (Estimate based on homologues)Flammable (D001). Ground all glassware during transfer.[2][3]
Reactivity High (Epoxide + Alkyl Bromide)Prone to exothermic polymerization if catalyzed by strong acids/bases.[2][3]
Hazards Mutagen, Irritant, SensitizerDouble-gloving (Nitrile + Laminate) is mandatory.[1][2][3]

Primary Disposal Protocol: Bulk Waste (The Gold Standard)

For any volume >5 mL, do not attempt in-lab quenching. The exotherm generated by opening the epoxide ring can volatilize the remaining bulk material, creating an immediate inhalation hazard.[1]

Step 1: Segregation
  • Stream: Halogenated Organic Waste.[4]

  • Container: High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal containers due to potential corrosion from hydrolysis-derived HBr.[1][2][3]

  • Labeling: Must explicitly state: "Flammable," "Toxic," and "Halogenated."[1][5]

Step 2: RCRA Compliance (USA Context)
  • Waste Code: D001 (Ignitable).

  • Halogen Content: This is a "Listed" halogenated solvent candidate in many jurisdictions. Ensure the manifest highlights "High Bromine Content" to prevent incinerator corrosion issues at the disposal facility.

Secondary Disposal: Trace Residues & Spill Deactivation

Use this protocol ONLY for:

  • Cleaning glassware (flasks, syringes).

  • Neutralizing small spills (<5 mL).

  • Deactivating trace residues in reaction vessels.

The "Double-Lock" Deactivation Logic: Simple acid hydrolysis is insufficient . Acid will open the epoxide ring to a diol, but it leaves the alkyl bromide intact—leaving you with a carcinogen. We must use a "Soft Nucleophile" that destroys both the epoxide and the bromide.

  • The Solution: Sodium Thiosulfate (

    
    ).
    
  • The Mechanism: Thiosulfate attacks the epoxide (opening the ring) and displaces the bromide (via

    
    ), converting the toxic electrophile into a water-soluble, non-toxic Bunte salt.[1]
    
Deactivation Reagent Preparation (The "Quench Soup")
  • Solvent: 50:50 Water/Ethanol (Ethanol ensures the lipophilic epoxide dissolves enough to react).

  • Active Agent: Sodium Thiosulfate Pentahydrate (20% w/v).

  • Buffer: Sodium Bicarbonate (5% w/v) to neutralize any HBr generated.

Step-by-Step Decontamination Protocol
  • Preparation: Place the glassware/residue in a fume hood.

  • Addition: Slowly add the "Quench Soup" to the residue. Use a 10:1 molar excess of thiosulfate to substrate.

  • Time: Allow to soak/stir for 24 hours . The

    
     displacement of the bromide is slow at room temperature.
    
  • Verification: Check pH. If acidic, add more bicarbonate.[1]

  • Final Disposal: The resulting solution is now a mixture of salts and solvents. Dispose of this mixture into the Halogenated Waste container (do not pour down the drain unless explicitly authorized by local EHS for deactivated salts).

Operational Decision Matrix

The following diagram outlines the logical flow for handling this material, ensuring no decision is left to chance.

DisposalWorkflow Start Waste Identification: (2R)-2-(2-Bromoethyl)oxirane Assess Assess Volume & Context Start->Assess Bulk Bulk Reagent / Reaction Mix (> 5 mL) Assess->Bulk High Volume Trace Trace Residue / Glassware / Small Spill (< 5 mL) Assess->Trace Low Volume Segregate Segregate: Halogenated Waste Stream (HDPE Container) Bulk->Segregate QuenchPrep Prepare Deactivation Solution: 20% Na2S2O3 in 50% EtOH/H2O Trace->QuenchPrep Label Label: D001 (Flammable) + Toxic Do NOT Evaporate Segregate->Label Incinerate Professional Incineration (High Temp) Label->Incinerate Soak Soak/Stir for 24 Hours (Neutralize Epoxide + Bromide) QuenchPrep->Soak Combine Combine into Halogenated Waste Soak->Combine Combine->Segregate

Caption: Operational workflow distinguishing between bulk disposal (containment) and trace decontamination (chemical neutralization).

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 145026 (Racemic). Retrieved from [Link][1][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 7: Disposal of Waste). National Academies Press (2011). Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. Destruction of Hazardous Chemicals in the Laboratory. (Specific protocols for alkyl halides and epoxides). Wiley-Interscience.[1] (Contextual Citation for Thiosulfate Mechanism).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.